ent-17-Hydroxykauran-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-18(2)15-6-9-20-10-13(14(11-20)12-21)4-5-16(20)19(15,3)8-7-17(18)22/h13-16,21H,4-12H2,1-3H3/t13-,14-,15-,16+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTFWLIJEYMGTO-ILRNBGBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling ent-17-Hydroxykauran-3-one: A Technical Guide to its Discovery in Euphorbia fischeriana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, characterization, and potential biological significance of ent-17-Hydroxykauran-3-one, a kaurane-type diterpenoid identified in the roots of Euphorbia fischeriana. This document details the experimental protocols for its extraction and purification, presents available quantitative data on its biological activity, and explores its potential mechanism of action through the inhibition of critical cellular signaling pathways.
Introduction
Euphorbia fischeriana Steud., a perennial herbaceous plant, has a long history in traditional medicine for treating various ailments. Phytochemical investigations have revealed a rich diversity of diterpenoids within this plant, with the ent-kaurane scaffold being a prominent structural feature. This compound is one such diterpenoid isolated from the roots of this plant.[1] Diterpenoids from Euphorbia fischeriana have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects, making them promising candidates for further drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₂ |
| Molecular Weight | 304.47 g/mol |
| IUPAC Name | This compound |
| Synonyms | ent-Kaurane-3-oxo-17β-ol |
| CAS Number | 960589-81-5 |
| Class | Diterpenoid, ent-Kaurane |
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a general and effective methodology can be compiled from established procedures for the separation of diterpenoids from Euphorbia fischeriana.[2]
Plant Material and Extraction
-
Plant Material: The dried roots of Euphorbia fischeriana are collected and pulverized into a fine powder.
-
Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a high yield of secondary metabolites. The resulting ethanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.[2]
Fractionation and Isolation
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.[2] The ent-kaurane diterpenoids are generally enriched in the ethyl acetate fraction.
The isolation of this compound from the enriched fraction is achieved through a combination of chromatographic techniques:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column with a suitable solvent system, such as methanol (B129727), to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of methanol and water to yield pure this compound.
Structural Elucidation
The structure of the isolated compound is confirmed through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
Quantitative Data: Biological Activity
ent-Kaurane diterpenoids isolated from Euphorbia fischeriana have demonstrated significant cytotoxic activity against various cancer cell lines. While specific IC₅₀ values for this compound are not widely published, data for other structurally similar diterpenoids from the same plant provide an indication of its potential anticancer activity. For instance, other diterpenoids from E. fischeriana have shown potent cytotoxicity.[3] A related compound, ent-16β-17α-dihydroxykaurane, exhibited an IC₅₀ of 12.5 µg/mL on the MCF-7 human mammary carcinoma cell line.[4]
Table 1: Cytotoxicity of Diterpenoids from Euphorbia fischeriana and Related Compounds
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Fischerianoid A | A549 | 8.50 ± 0.13 | [5] |
| Fischerianoid B | A549 | 10.23 ± 0.15 | [5] |
| Fischerianoid C | A549 | 35.52 ± 0.08 | [5] |
| ent-16β-17α-dihydroxykaurane | MCF-7 | ~41 (12.5 µg/mL) | [4] |
| Jolkinolide B | Ramos B cells | Potent Activity | [3] |
| 12-deoxyphorbol-13-decanoate | Ramos B cells | 0.0051 µg/mL | [3] |
Note: The activity of this compound is expected to be within a similar range, but requires experimental verification.
Proposed Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
While the precise molecular targets of this compound have not been definitively elucidated, evidence from related diterpenoids suggests that the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a plausible target. The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.
A structurally related diterpenoid from Euphorbia fischeriana, 17-hydroxyjolkinolide B, has been identified as a potent inhibitor of JAK/STAT3 signaling. It is proposed that these diterpenoids may directly interact with and inhibit the activity of JAK kinases, thereby preventing the phosphorylation and activation of STAT3. The inhibition of STAT3 activation would, in turn, lead to the downregulation of its target genes, which are involved in cell cycle progression and apoptosis, ultimately resulting in the observed cytotoxic effects.
Conclusion and Future Directions
This compound represents a promising lead compound from Euphorbia fischeriana with potential for development as an anticancer agent. This technical guide has outlined the methodologies for its discovery and isolation and has presented the available data on its biological activity. The proposed mechanism of action, involving the inhibition of the JAK/STAT3 signaling pathway, provides a strong rationale for further investigation.
Future research should focus on:
-
Optimization of Isolation Protocols: Developing a high-yield, scalable purification method for this compound.
-
Comprehensive Biological Evaluation: Conducting extensive in vitro and in vivo studies to determine its efficacy and safety profile against a broader range of cancer types.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the components of the JAK/STAT3 pathway, as well as exploring other potential cellular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for its biological activity and to develop more potent and selective derivatives.
The continued exploration of this and other diterpenoids from Euphorbia fischeriana holds significant promise for the discovery of novel therapeutics for the treatment of cancer and other diseases.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis Pathway of Ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurane diterpenoids represent a vast and structurally diverse class of natural products with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] These tetracyclic diterpenes are fundamental intermediates in the biosynthesis of gibberellins, a class of phytohormones crucial for plant growth and development.[2] A comprehensive understanding of the ent-kaurane biosynthesis pathway is paramount for advancements in metabolic engineering to produce high-value diterpenoids and for the discovery of novel therapeutic agents. This technical guide provides a detailed exploration of the core biosynthetic pathway, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation and subsequent modification of the ent-kaurane skeleton. It includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the pathway and experimental workflows.
The Core Biosynthetic Pathway
The biosynthesis of ent-kaurane diterpenoids commences with the ubiquitous C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the isoprenoid pathway. The formation of the characteristic tetracyclic ent-kaurane structure is a multi-step enzymatic process primarily occurring in the plastids and endoplasmic reticulum of plant cells.[3] The core pathway can be dissected into two main stages: the cyclization of GGPP to ent-kaurene (B36324) and the subsequent oxidation of ent-kaurene.
Stage 1: Cyclization of Geranylgeranyl Pyrophosphate to ent-Kaurene
This initial stage involves a two-step cyclization cascade catalyzed by two distinct terpene synthases: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).
-
Formation of ent-Copalyl Diphosphate (ent-CPP): The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , also known as ent-kaurene synthase A.[4][5]
-
Formation of ent-Kaurene: The bicyclic ent-CPP is then converted to the tetracyclic diterpene, ent-kaurene , through a diphosphate ionization-initiated cyclization and rearrangement. This reaction is catalyzed by ent-kaurene synthase (KS) , also referred to as ent-kaurene synthase B.[6]
Stage 2: Oxidation of ent-Kaurene
Following its synthesis, ent-kaurene is transported from the plastids to the endoplasmic reticulum, where it undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases.
-
Oxidation to ent-Kaurenoic Acid: Ent-kaurene oxidase (KO) , a member of the CYP701A family of cytochrome P450s, catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to yield ent-kaurenoic acid .[5]
-
Further Oxidation to Gibberellin Precursors: Ent-kaurenoic acid serves as a crucial branch point. It can be further hydroxylated at the C-7β position by ent-kaurenoic acid oxidase (KAO) , a CYP88A subfamily member, to form ent-7α-hydroxykaurenoic acid.[7] KAO then catalyzes two additional oxidation steps to produce GA12-aldehyde, which is subsequently converted to GA12, the precursor to all other gibberellins.[7]
Quantitative Data on Key Biosynthetic Enzymes
The following table summarizes the available kinetic parameters for the core enzymes in the ent-kaurane biosynthesis pathway from various sources. This data is essential for understanding the efficiency and substrate specificity of these enzymes, which is critical for metabolic engineering and drug development applications.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (relative activity) | k_cat_ (s⁻¹) | Reference |
| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | GGPP | ~1.5 | - | - | [7] |
| ent-Kaurene Synthase (KS) | Cucurbita maxima (pumpkin) | ent-CPP | 0.35 | - | - | |
| ent-Kaurene Oxidase (KO) | Gibberella fujikuroi (membrane-bound) | ent-Kaurene | 0.53 | - | - | |
| Gibberella fujikuroi (soluble) | ent-Kaurene | 0.83 | - | - | ||
| Arabidopsis thaliana | ent-Kaurene | 2 | 1 | - | ||
| ent-Cassadiene | 50 ± 7 | 0.14 | - | |||
| ent-Sandaracopimaradiene | 46 ± 24 | 0.11 | - | |||
| syn-Aphidicolene | 50 ± 14 | 0.12 | - | |||
| Isopimara-7,15-diene | 30 ± 8 | 0.11 | - |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the ent-kaurane biosynthesis pathway. These protocols are compiled from various research articles and are intended to serve as a guide for researchers.
Heterologous Expression and Purification of ent-Copalyl Diphosphate Synthase (CPS) and ent-Kaurene Synthase (KS)
Objective: To produce and purify recombinant CPS and KS for in vitro characterization.
Materials:
-
E. coli expression strains (e.g., BL21(DE3))
-
Expression vectors (e.g., pET series)
-
LB or TB growth media
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Size-exclusion chromatography column (optional)
Procedure:
-
Cloning: Clone the codon-optimized coding sequences of CPS and KS (with N-terminal transit peptides removed) into a suitable expression vector containing an N- or C-terminal His-tag.
-
Transformation: Transform the expression constructs into a competent E. coli strain.
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of media with the starter culture and grow at 37°C to an OD_600_ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
(Optional) Further purify the protein by size-exclusion chromatography.
-
-
Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
Enzymatic Assay for ent-Copalyl Diphosphate Synthase (CPS)
Objective: To determine the enzymatic activity of CPS by measuring the conversion of GGPP to ent-CPP.
Materials:
-
Purified recombinant CPS
-
Geranylgeranyl pyrophosphate (GGPP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% v/v glycerol, 5 mM DTT)
-
Alkaline phosphatase
-
Organic solvent (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS instrument
Procedure:
-
Set up the reaction mixture containing assay buffer and a known concentration of purified CPS.
-
Initiate the reaction by adding GGPP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to chelate Mg²⁺.
-
To facilitate GC-MS analysis, dephosphorylate the product ent-CPP to ent-copalol by adding alkaline phosphatase and incubating further.
-
Extract the reaction mixture with an equal volume of organic solvent.
-
Analyze the organic phase by GC-MS. Identify ent-copalol by comparing its retention time and mass spectrum to an authentic standard.
Enzymatic Assay for ent-Kaurene Synthase (KS)
Objective: To measure the enzymatic conversion of ent-CPP to ent-kaurene.
Materials:
-
Purified recombinant KS
-
ent-Copalyl diphosphate (ent-CPP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Organic solvent (e.g., hexane)
-
GC-MS instrument
Procedure:
-
Set up the reaction mixture containing assay buffer and a known concentration of purified KS.
-
Initiate the reaction by adding ent-CPP.
-
Incubate the reaction at 30°C for a defined period.
-
Extract the reaction mixture with an equal volume of organic solvent.
-
Analyze the organic phase by GC-MS. Identify ent-kaurene by comparing its retention time and mass spectrum to an authentic standard.
In Vivo Assay for ent-Kaurene Oxidase (KO) and ent-Kaurenoic Acid Oxidase (KAO) in Yeast
Objective: To functionally characterize KO and KAO by expressing them in yeast and analyzing the bioconversion of their respective substrates.
Materials:
-
Yeast expression strains (e.g., Saccharomyces cerevisiae)
-
Yeast expression vectors (e.g., pYES-DEST52)
-
Yeast growth media (e.g., SC-Ura with galactose for induction)
-
ent-Kaurene or ent-kaurenoic acid
-
Organic solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS instrument
Procedure:
-
Yeast Transformation: Clone the coding sequences of KO or KAO into a yeast expression vector and transform into the appropriate yeast strain.
-
Expression and Bioconversion:
-
Grow a starter culture of the transformed yeast in glucose-containing medium.
-
Inoculate a larger culture in galactose-containing medium to induce protein expression.
-
Add the substrate (ent-kaurene for KO; ent-kaurenoic acid for KAO) to the culture.
-
Incubate the culture with shaking for 24-48 hours.
-
-
Extraction:
-
Acidify the culture medium (e.g., with HCl).
-
Extract the culture with an equal volume of ethyl acetate.
-
-
Derivatization and Analysis:
-
Dry the organic extract and derivatize the products with a silylating agent to improve their volatility for GC-MS analysis.
-
Analyze the derivatized sample by GC-MS. Identify the products (ent-kaurenoic acid for KO; hydroxylated derivatives of ent-kaurenoic acid for KAO) by their characteristic mass spectra.
-
Mandatory Visualizations
Biosynthesis Pathway of ent-Kaurane Diterpenoids
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GIBBERELLIN BIOSYNTHESIS: Enzymes, Genes and Their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Ent-kaurenoic acid oxidase - Wikipedia [en.wikipedia.org]
Preliminary Biological Activity Screening of ent-17-Hydroxykauran-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid that has been isolated from plant sources such as Euphorbia fischeriana.[1] As a member of the extensive family of ent-kaurane diterpenoids, this compound is of significant interest for its potential pharmacological activities. This technical guide provides a framework for the preliminary biological activity screening of this compound, drawing upon established methodologies for this class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document outlines potential activities based on related structures and furnishes detailed experimental protocols and conceptual signaling pathways to guide future research. The primary areas of investigation suggested herein include cytotoxic, antimicrobial, and anti-inflammatory activities.
Introduction to ent-Kaurane Diterpenoids
The ent-kaurane diterpenoids are a large and structurally diverse group of natural products, with over 1300 identified compounds, primarily isolated from the genus Isodon.[2][3] These molecules are characterized by a tetracyclic ring system and have demonstrated a wide array of potent biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Oridonin, a well-studied ent-kaurane diterpenoid, is currently in a Phase I clinical trial in China for its anticancer effects, highlighting the therapeutic potential of this compound class.[2][3] The biological activities of ent-kauranes are often attributed to their ability to modulate critical cellular signaling pathways.[2][3][5]
Potential Biological Activities and Data Presentation
While specific quantitative data for this compound is scarce, based on the activities of structurally similar ent-kaurane diterpenoids, its preliminary screening should focus on cytotoxicity against cancer cell lines, antimicrobial effects against pathogenic bacteria, and anti-inflammatory properties. The following tables provide an illustrative structure for presenting quantitative data that would be generated from such screening.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cancer Cell Line | Cell Type | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |
| MCF-7 | Human Breast Adenocarcinoma | Doxorubicin | ||
| A549 | Human Lung Carcinoma | Doxorubicin | ||
| HeLa | Human Cervical Adenocarcinoma | Doxorubicin | ||
| K562 | Human Chronic Myelogenous Leukemia | Doxorubicin |
Table 2: Illustrative Antimicrobial Activity Data for this compound
| Microbial Strain | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Control |
| Staphylococcus aureus | Positive | Vancomycin | |||
| Bacillus subtilis | Positive | Vancomycin | |||
| Escherichia coli | Negative | Gentamicin | |||
| Pseudomonas aeruginosa | Negative | Gentamicin |
Note: One source indicates that ent-17-Hydroxy-16α-kauran-3-one exhibits weak antimicrobial activity against Staphylococcus aureus, though quantitative data was not provided.[6]
Table 3: Illustrative Anti-inflammatory Activity Data for this compound
| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | NO Inhibition | Dexamethasone | ||
| COX-2 Expression | RAW 264.7 Macrophages | Protein Inhibition | Indomethacin | ||
| iNOS Expression | RAW 264.7 Macrophages | Protein Inhibition | Dexamethasone |
Experimental Protocols
The following are detailed methodologies for key experiments to screen the biological activity of this compound.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the compound in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO, concentration not exceeding 0.1%). Include a positive control such as Doxorubicin.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Inoculate the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate with broth.
-
Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative bacteria), a negative control (broth only), and a vehicle control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control, a positive control (e.g., Dexamethasone), and a control with LPS alone.
-
Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC₅₀ value.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its biological activity screening.
Caption: General workflow for the preliminary biological activity screening of a test compound.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:960589-81-5 | Manufacturer ChemFaces [chemfaces.com]
physical and chemical properties of ent-17-Hydroxykauran-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid, a class of natural products known for their diverse and potent biological activities. This tetracyclic diterpene has been isolated from the roots of Euphorbia fischeriana, a plant used in traditional medicine.[1][2][3] The presence of a ketone at the C-3 position and a hydroxyl group at C-17 of the ent-kaurane skeleton suggests potential for a range of pharmacological effects, including anti-inflammatory and anticancer activities, which are areas of active investigation for related kaurane (B74193) diterpenoids.[2][3] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information and provides context from the broader class of ent-kaurane diterpenoids.
| Property | Value | Source/Notes |
| Molecular Formula | C₂₀H₃₂O₂ | [1] |
| Molecular Weight | 304.47 g/mol | [1] |
| CAS Number | 960589-81-5 | [1] |
| Appearance | White or off-white powder (presumed) | General characteristic of isolated diterpenoids. |
| Melting Point | Not reported | Data for related kaurane diterpenoids vary widely depending on substitution. |
| Boiling Point | Not reported | Expected to be high due to molecular weight and functional groups. |
| Solubility | Information concerning product stability, particularly in solution, has rarely been reported and in most cases we can only offer a general guide. | [1] Stock solutions are recommended to be stored aliquoted in tightly sealed vials and used within 1 month. |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Chemical and Spectral Data
Detailed spectral data for this compound are not fully available. A certificate of analysis for a commercial sample notes that the ¹H-NMR is "Consistent with structure," but does not provide the spectral data itself.[1] The table below presents the expected spectral characteristics based on the structure and data from closely related compounds.
| Spectral Data | Expected Characteristics |
| ¹H-NMR | Signals corresponding to a tetracyclic kaurane skeleton. Characteristic signals for methyl groups, methylene (B1212753) and methine protons on the saturated rings. A downfield signal corresponding to the hydroxymethyl group at C-17. Protons alpha to the ketone at C-3 would also show a characteristic chemical shift. |
| ¹³C-NMR | Approximately 20 carbon signals, including a carbonyl signal for C-3 (typically δ > 200 ppm), a signal for the hydroxyl-bearing carbon C-17, and a series of signals for the aliphatic carbons of the kaurane framework. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 304.47. Fragmentation patterns would be characteristic of the kaurane skeleton, likely involving loss of water from the hydroxyl group and fragmentation of the ring system. |
Experimental Protocols
Isolation from Euphorbia fischeriana
While a specific, detailed protocol for the isolation of this compound has not been published, a general method for the isolation of diterpenoids from Euphorbia species can be adapted. The following is a representative workflow based on the isolation of related compounds.[2][3]
Figure 1: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered roots of Euphorbia fischeriana are extracted exhaustively with a suitable organic solvent such as ethanol or methanol (B129727) at room temperature.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The diterpenoid fraction is typically enriched in the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Further Purification: Fractions containing this compound are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Synthesis
A specific synthetic route for this compound has not been detailed in the literature. However, general strategies for the synthesis of the ent-kaurane skeleton have been developed, often starting from readily available chiral precursors and involving multi-step sequences to construct the tetracyclic ring system. Functional group interconversions in the later stages would be required to introduce the C-3 ketone and C-17 hydroxyl group.
Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities of this compound is limited. However, the broader class of ent-kaurane diterpenoids is known to possess significant anti-inflammatory and anticancer properties.[2][3]
Anti-inflammatory Activity
Many ent-kaurane diterpenoids exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Figure 2: Postulated anti-inflammatory mechanism via NF-κB inhibition.
In this proposed mechanism, inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, which translocates to the nucleus and induces the expression of pro-inflammatory genes. ent-Kaurane diterpenoids are thought to exert their anti-inflammatory effects by inhibiting the IKK complex and/or preventing the nuclear translocation of NF-κB.
Anticancer Activity
Diterpenoids isolated from Euphorbia fischeriana have demonstrated cytotoxic activities against various cancer cell lines.[2] The anticancer mechanisms of ent-kaurane diterpenoids often involve the induction of apoptosis (programmed cell death).
Figure 3: Potential anticancer mechanism via apoptosis induction.
One of the key survival pathways often deregulated in cancer is the PI3K/Akt/mTOR pathway. Activation of this pathway promotes cell survival by inhibiting pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins like Bcl-2. Some ent-kaurane diterpenoids are proposed to induce apoptosis by inhibiting the PI3K/Akt pathway, thereby shifting the balance towards pro-apoptotic signaling, leading to the activation of the caspase cascade and eventual cell death.
Conclusion
This compound is a structurally interesting natural product with potential for significant biological activity, given the known pharmacological profile of related ent-kaurane diterpenoids. While a comprehensive experimental characterization of this specific compound is currently lacking in the public domain, this guide provides a summary of the available information and a framework for future research. Further studies are warranted to fully elucidate its physicochemical properties, develop synthetic routes, and investigate its specific biological mechanisms of action. Such research will be crucial in determining the therapeutic potential of this compound.
References
A Technical Guide to ent-Kaurane Diterpenoids from the Annonaceae Family
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of ent-kaurane diterpenoids isolated from the Annonaceae family, a plant family rich in diverse and bioactive secondary metabolites. This document summarizes the current knowledge on the isolation, structure elucidation, and biological activities of these compounds, with a particular focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The Annonaceae family, comprising over 120 genera and 2400 species, is a well-known source of structurally unique and biologically active natural products, including acetogenins, alkaloids, and flavonoids.[1][2] Among the diverse chemical constituents, ent-kaurane diterpenoids have emerged as a significant class of compounds with a wide range of pharmacological properties.[3] These tetracyclic diterpenoids, characterized by the ent-kaurane skeleton, have been reported to exhibit promising cytotoxic, anti-inflammatory, anti-HIV, and anti-platelet aggregation activities.[3][4][5] This guide provides a detailed overview of the ent-kaurane diterpenoids from Annonaceae, summarizing the quantitative data, experimental protocols, and relevant biological pathways to facilitate further research and development in this field.
Data Presentation: ent-Kaurane Diterpenoids from Annonaceae
The following tables summarize the ent-kaurane diterpenoids isolated from various species of the Annonaceae family, along with their plant source and reported cytotoxic activities.
Table 1: ent-Kaurane Diterpenoids from Annona Species and their Cytotoxic Activities
| Compound Name | Plant Source | Cell Line | IC50 (µM) |
| Annoglabasin H | Annona glabra (fruits) | LU-1 | 3.7 |
| MCF-7 | 4.6 | ||
| SK-Mel2 | 4.2 | ||
| KB | 3.9 | ||
| ent-3β-hydroxy-kaur-16-en-19-al | Annona vepretorum (stem bark) | K562 | 2.49 (µg/mL) |
| B16-F10 | 21.02 (µg/mL) | ||
| 4β,17-dihydroxy-16α-acetoxy-18-nor-ent-kaurane | Annona squamosa (pericarps) | SMMC-7721 | < 20 |
| HepG2 | < 20 | ||
| 16β,17-dihydroxy-ent-kauran-19-oic acid | Annona squamosa | H9 lymphocyte | EC50 > 4 (µg/mL) |
| Methyl-16α-hydro-19-al-ent-kauran-17-oate | Annona glabra | H9 lymphocyte | Mild Activity |
| 16α-17-dihydroxy-ent-kauran-19-oic acid | Annona glabra | HIV-reverse transcriptase | Significant Inhibition |
Table 2: ent-Kaurane Diterpenoids from Xylopia Species and their Biological Activities
| Compound Name | Plant Source | Biological Activity | Notes |
| ent-kaur-16-en-19-oic acid | Xylopia laevigata (stem) | Larvicidal (Aedes aegypti) | LC50 = 62.7 µg/mL |
| Antifungal (Candida glabrata, C. dubliniensis) | MIC = 62.5 µg/mL | ||
| ent-3β-hydroxy-kaur-16-en-19-oic acid | Xylopia laevigata (stem) | Larvicidal (Aedes aegypti) | Potent Activity |
| Xylopioxyde | Xylopia aethiopica (fruits) | Cytotoxic (MRC-5) | - |
| Trypanocidal (Trypanosoma brucei brucei) | Inhibitory Effects | ||
| 15α-acetoxy-ent-kaur-16-en-19-oic acid (Xylopic acid) | Xylopia aethiopica (fruits) | Cytotoxic (MRC-5) | - |
| Trypanocidal (Trypanosoma brucei brucei) | Inhibitory Effects | ||
| 15-oxo-ent-kaur-16-en-19-oic acid | Xylopia aethiopica (fruits) | Cytotoxic (MRC-5) | - |
| Trypanocidal (Trypanosoma brucei brucei) | Inhibitory Effects |
Experimental Protocols
This section details the general methodologies employed for the isolation, structure elucidation, and cytotoxic evaluation of ent-kaurane diterpenoids from the Annonaceae family.
General Experimental Workflow for Isolation and Structure Elucidation
The isolation and structural characterization of ent-kaurane diterpenoids typically follow a standardized workflow, as depicted in the diagram below.
Caption: General workflow for the isolation and structure elucidation of ent-kaurane diterpenoids.
Detailed Methodologies
3.2.1. Extraction and Isolation
A representative protocol for the extraction and isolation of ent-kaurane diterpenoids from Annona glabra fruits is as follows[1][2]:
-
Plant Material: Air-dried and powdered fruits of Annona glabra.
-
Extraction: The powdered material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl3), and ethyl acetate (B1210297) (EtOAc) to yield respective fractions.
-
Column Chromatography: The chloroform-soluble fraction, often rich in diterpenoids, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of n-hexane and acetone (B3395972) or ethyl acetate.
-
Further Purification: Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
3.2.2. Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon environments in the molecule.
-
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.[6] The chemical shifts and coupling constants are compared with data from known ent-kaurane diterpenoids.
-
3.2.3. Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Culture: Human cancer cell lines (e.g., LU-1, MCF-7, SK-Mel2, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in dimethyl sulfoxide, DMSO) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of viability against the compound concentration.
Biosynthesis and Signaling Pathways
Biosynthesis of ent-Kaurane Diterpenoids
The biosynthesis of the ent-kaurane skeleton originates from the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).[8][9] The key steps in this pathway are illustrated in the following diagram.
Caption: Biosynthetic pathway of ent-kaurane diterpenoids.
The biosynthesis is initiated by the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) by the enzyme ent-copalyl diphosphate synthase (CPS).[9] Subsequently, ent-kaurene synthase (KS) catalyzes the conversion of ent-CPP to ent-kaurene, the parent hydrocarbon of this class of diterpenoids. The ent-kaurene scaffold then undergoes a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases and other enzymes, to generate the vast structural diversity of ent-kaurane diterpenoids observed in the Annonaceae family.[8]
Conclusion
The Annonaceae family is a prolific source of ent-kaurane diterpenoids with significant biological activities, particularly cytotoxic effects against a range of cancer cell lines. This technical guide has summarized the currently available quantitative data, provided an overview of the experimental protocols for their isolation and characterization, and illustrated the fundamental biosynthetic pathway. The potent bioactivities of these compounds underscore their potential as lead structures for the development of new therapeutic agents. Further research is warranted to explore the full therapeutic potential of these natural products, including detailed mechanistic studies of their biological activities and the exploration of structure-activity relationships. It is anticipated that this guide will serve as a valuable tool for researchers dedicated to the discovery and development of novel drugs from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. New ent-kaurane diterpenoids with anti-platelet aggregation activity from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. New ent-kaurene-type nor-diterpene and other compounds isolated from Annona vepretorum Mart. (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 9. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ent-17-Hydroxykauran-3-one (CAS: 960589-81-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on ent-17-Hydroxykauran-3-one is limited. This guide provides a comprehensive overview of the existing data and extrapolates potential characteristics and experimental protocols based on the broader class of ent-kaurane diterpenoids. This information is intended for research purposes only.
Introduction
This compound is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] It has been isolated from the roots of Euphorbia fischeriana, a plant used in traditional medicine.[1] While specific research on this compound is sparse, the ent-kaurane scaffold is a well-studied pharmacophore known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4] This guide aims to consolidate the known information on this compound and provide a framework for future research by drawing parallels with related compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.
| Property | Value | Source |
| CAS Number | 960589-81-5 | [1] |
| Molecular Formula | C₂₀H₃₂O₂ | [5] |
| Molecular Weight | 304.47 g/mol | [5] |
| Synonyms | ent-Kaurane-3-oxo-17β-ol | [1] |
| Natural Source | Roots of Euphorbia fischeriana | [1] |
Biological Activity and Potential Therapeutic Applications
Direct studies on the biological activity of this compound are limited to a report of weak antimicrobial activity against Staphylococcus aureus. However, the broader class of ent-kaurane diterpenoids has been extensively investigated and shown to possess a variety of significant biological effects. It is plausible that this compound may share some of these activities.
Antimicrobial Activity
As mentioned, weak activity against Staphylococcus aureus has been noted. Many ent-kaurane diterpenoids have demonstrated antibacterial and antifungal properties.[6] The proposed mechanism often involves the disruption of bacterial cell membranes and inhibition of biofilm formation.[6]
Anticancer Activity
Numerous ent-kaurane diterpenoids exhibit potent cytotoxic activity against a range of cancer cell lines.[2][3][7] The anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2]
Anti-inflammatory Activity
ent-Kaurane diterpenoids have been shown to possess significant anti-inflammatory properties.[8] These effects are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), and the down-regulation of inflammatory cytokines like TNF-α and IL-6 through modulation of signaling pathways like NF-κB.[4][8]
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related ent-kaurane diterpenoids, several signaling pathways are likely to be modulated by this compound.
Apoptosis Induction in Cancer Cells
ent-Kaurane diterpenoids can induce apoptosis through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[2]
Inhibition of Inflammatory Pathways
The anti-inflammatory effects of ent-kaurane diterpenoids are often linked to the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols based on methodologies used for other ent-kaurane diterpenoids, which can be adapted for future research.
Hypothetical Isolation and Purification from Euphorbia fischeriana
This protocol is based on general methods for isolating diterpenoids from Euphorbia species.[9][10]
Methodology:
-
Extraction: Air-dried and powdered roots of Euphorbia fischeriana are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to yield several fractions.
-
Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.[11]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
General Protocol for Anti-inflammatory Activity Assay (NO Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Methodology:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated control.
Conclusion and Future Directions
This compound is a structurally interesting natural product with limited characterization. Based on the known activities of the ent-kaurane diterpenoid class, it represents a promising lead for further investigation, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery. Future research should focus on:
-
Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.
-
Comprehensive Biological Screening: A broad screening of its bioactivity against a panel of cancer cell lines, bacterial and fungal strains, and in various models of inflammation.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
The information and protocols provided in this guide offer a foundational framework for researchers to unlock the full therapeutic potential of this compound.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. abmole.com [abmole.com]
- 6. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Isolation and identification of terpenoides and anthraquinones from Euphorbia fischeriana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New ent -kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01684B [pubs.rsc.org]
In-Depth Technical Guide: ent-17-Hydroxykauran-3-one (C₂₀H₃₂O₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-17-Hydroxykauran-3-one is a tetracyclic diterpenoid belonging to the kaurane (B74193) class, a group of natural products known for their diverse and potent biological activities. Isolated from the medicinal plant Euphorbia fischeriana, this compound, with the molecular formula C₂₀H₃₂O₂, has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, spectroscopic data, and known biological activities. Detailed experimental protocols for isolation and potential biological assays are also presented to facilitate further research and development.
Physicochemical Properties
This compound is a crystalline solid with a molecular weight of 304.47 g/mol . Its molecular structure features the characteristic tetracyclic kaurane skeleton with a hydroxyl group at position 17 and a ketone at position 3.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₂ | N/A |
| Molecular Weight | 304.47 g/mol | N/A |
| CAS Number | 960589-81-5 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the kaurane skeleton, protons adjacent to the ketone and hydroxyl groups, and the methylene (B1212753) and methine protons of the tetracyclic system.
-
¹³C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the ketone at C-3 would appear significantly downfield (around 210-220 ppm), while the carbon bearing the hydroxyl group (C-17) would resonate in the range of 60-70 ppm.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis would confirm the elemental composition of the molecule, with the protonated molecule [M+H]⁺ exhibiting a mass-to-charge ratio consistent with the molecular formula C₂₀H₃₃O₂⁺.
Infrared (IR) Spectroscopy
-
The IR spectrum of this compound is predicted to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group (around 1700-1725 cm⁻¹) and a broad absorption band for the hydroxyl (O-H) stretching vibration (around 3200-3600 cm⁻¹).
Biological Activities
Kaurane-type diterpenoids isolated from Euphorbia fischeriana have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly accessible literature, the structural similarity to other bioactive kauranes suggests its potential in these areas.
Cytotoxic Activity
Numerous studies have demonstrated the anticancer potential of kaurane diterpenoids. These compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines. Further investigation is warranted to determine the specific cytotoxic profile and IC₅₀ values of this compound against a panel of human cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of kaurane diterpenoids are also well-documented. They can modulate key inflammatory pathways, such as the NF-κB signaling pathway, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Research into the anti-inflammatory effects of this compound could reveal its potential for treating inflammatory disorders.
Experimental Protocols
Isolation of this compound from Euphorbia fischeriana
The following is a general protocol for the isolation of kaurane diterpenoids from the roots of Euphorbia fischeriana. Optimization may be required for maximizing the yield of this compound.
Caption: General workflow for the isolation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound on cancer cell lines.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of ent-17-Hydroxykauran-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of the kaurane-type diterpenoid, ent-17-Hydroxykauran-3-one. This natural product has been identified in various plant species, including Euphorbia fischeriana and Chiococca alba, and exhibits potential biological activities of interest to the pharmaceutical and natural products research communities. The following protocols are based on established methodologies for the isolation of similar kaurane (B74193) diterpenoids and are intended to serve as a guide for researchers.
Data Summary
While specific quantitative data for the extraction and purification of this compound is not extensively reported in the literature, the following table provides a template for researchers to document their findings. The expected yields and purity are based on typical values obtained for analogous diterpenoids from plant sources.
| Step | Parameter | Value/Range | Purity (Expected) | Recovery (Expected) |
| Extraction | Solvent | Ethanol or Methanol (B129727) | - | - |
| Solid-to-Solvent Ratio | 1:5 to 1:10 (w/v) | - | - | |
| Extraction Time | 24-72 hours per cycle | - | - | |
| Number of Extractions | 3-4 cycles | - | - | |
| Fractionation | Solvents | Hexane (B92381), Ethyl Acetate (B1210297), Water | - | - |
| Column Chromatography | Stationary Phase | Silica (B1680970) Gel (60-120 or 200-300 mesh) | ||
| Mobile Phase | Gradient of Hexane/Ethyl Acetate or Petroleum Ether/Acetone | 50-80% | 60-80% | |
| Preparative HPLC | Column | C18 Reverse Phase (e.g., 10 µm, 250 x 20 mm) | ||
| Mobile Phase | Isocratic or gradient of Acetonitrile (B52724)/Methanol/Water | >95% | 70-90% | |
| Crystallization | Solvent | Acetone, Methanol, or Chloroform | >99% | 50-80% |
Experimental Protocols
The following protocols describe a general procedure for the extraction and purification of this compound from dried and powdered plant material, such as the roots of Chiococca alba or Euphorbia fischeriana.
I. Extraction of Crude Plant Material
This protocol outlines the initial solvent extraction of the raw plant material to obtain a crude extract containing the target compound.
Materials:
-
Dried and powdered plant material (e.g., roots)
-
Ethanol (95%) or Methanol
-
Large glass container with a lid
-
Shaker or magnetic stirrer (optional)
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh the dried and powdered plant material.
-
Place the plant material in the large glass container.
-
Add the extraction solvent (ethanol or methanol) at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Seal the container and allow the extraction to proceed for 24-48 hours at room temperature. Agitation using a shaker or magnetic stirrer can enhance extraction efficiency.
-
After the extraction period, filter the mixture to separate the solvent extract from the plant residue.
-
Collect the solvent extract and repeat the extraction process on the plant residue 2-3 more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the solvent extracts.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
II. Liquid-Liquid Partitioning for Fractionation
This step aims to separate compounds in the crude extract based on their polarity, which helps in simplifying the subsequent purification steps.
Materials:
-
Crude extract
-
Hexane
-
Ethyl Acetate
-
Distilled Water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol or ethanol.
-
Add distilled water to the dissolved extract to create an aqueous suspension.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of hexane. Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper hexane layer. Repeat this partitioning step 2-3 times with fresh hexane. Combine the hexane fractions. This fraction will contain non-polar compounds.
-
Next, partition the remaining aqueous layer with an equal volume of ethyl acetate.
-
Collect the upper ethyl acetate layer. Repeat this partitioning step 2-3 times with fresh ethyl acetate. Combine the ethyl acetate fractions. This fraction is expected to contain the moderately polar this compound.
-
Concentrate the hexane and ethyl acetate fractions separately using a rotary evaporator to obtain the respective dried fractions.
III. Purification by Column Chromatography
The ethyl acetate fraction is subjected to column chromatography to isolate this compound from other compounds of similar polarity.
Materials:
-
Dried ethyl acetate fraction
-
Silica gel (e.g., 200-300 mesh) for column chromatography
-
Glass chromatography column
-
Hexane
-
Ethyl Acetate
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20-50 mL) continuously.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate (B86663) solution followed by heating).
-
Combine the fractions that contain the compound of interest, as indicated by TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the partially purified this compound.
IV. Final Purification by Preparative HPLC and Crystallization
For obtaining a highly pure compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) followed by crystallization is recommended.
Materials:
-
Partially purified this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Crystallization dish
-
Acetone or other suitable crystallization solvent
Procedure for Preparative HPLC:
-
Dissolve the partially purified compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
Set up the preparative HPLC system with a C18 column and a mobile phase, which could be an isocratic mixture or a gradient of acetonitrile and water, or methanol and water. The exact conditions should be optimized based on analytical HPLC.
-
Inject the sample and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to yield the purified compound.
Procedure for Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent, such as acetone.
-
Allow the solution to cool down slowly to room temperature, and then if necessary, place it at 4°C to facilitate crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Application Notes and Protocols for the Quantification of ent-17-Hydroxykauran-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid that has been isolated from various plant species, such as those belonging to the genus Euphorbia.[1] Kaurane (B74193) diterpenes are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them of significant interest in drug discovery and development. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and tissues, is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A hypothetical signaling pathway is also presented to guide research into its potential biological effects.
Analytical Methods
The quantification of this compound can be achieved by several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the recommended method for the sensitive and selective quantification of this compound in complex matrices. The method described below is adapted from a validated protocol for the related compound ent-kaurenoic acid and is expected to provide excellent performance for this compound.[2][3][4]
Experimental Protocol: HPLC-MS/MS
1. Sample Preparation:
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract 1 g of the powder with 10 mL of methanol (B129727) or ethanol (B145695) using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
-
-
Biological Fluids (Plasma, Urine):
-
To 100 µL of the sample, add an internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate (B1210297) by vortexing for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ m/z 305.2 → Product ions (e.g., m/z 287.2, 269.2)
-
Internal Standard: To be determined based on the selected IS.
-
4. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative for the quantification of this compound, particularly after derivatization to improve its volatility and thermal stability. A predicted GC-MS spectrum for a related kaurane derivative suggests the feasibility of this approach.[6][7]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Perform extraction as described for the HPLC-MS/MS method.
-
Evaporate the extract to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Cool to room temperature before injection.
2. GC Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C, hold for 5 min.
-
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Transfer Line Temperature: 290 °C
-
Ions to Monitor (Hypothetical for TMS derivative): To be determined from the mass spectrum of the derivatized standard.
Data Presentation
The following table summarizes the expected validation parameters for the HPLC-MS/MS method, based on data from similar assays for related compounds.[2][5]
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be determined | 1 - 1000 ng/mL |
| Accuracy | 85 - 115% (80 - 120% for LLOQ) | 95 - 105% |
| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | ~1 ng/mL |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | High |
| Matrix Effect | Within acceptable limits | To be determined |
| Recovery | Consistent and reproducible | > 80% |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.
Caption: General experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway: Modulation of NF-κB Signaling
Kaurane diterpenoids have been reported to possess anti-inflammatory and anti-cancer properties. A common pathway implicated in these processes is the NF-κB signaling pathway. This diagram illustrates a hypothetical mechanism where this compound may exert its biological effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation of Metformin and Estrone-3-Sulfate for In Vitro Uptake Assays | FDA [fda.gov]
- 6. Human Metabolome Database: Predicted GC-MS Spectrum - ent-17-Hydroxy-15-kauren-19-oic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0036724) [hmdb.ca]
- 7. Human Metabolome Database: Predicted GC-MS Spectrum - ent-16a-Hydroxy-17-acetoxy-19-kauranal GC-MS (1 TMS) - 70eV, Positive (HMDB0041495) [hmdb.ca]
Application Notes and Protocols for ent-17-Hydroxykauran-3-one in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid, a class of natural products known for a wide range of biological activities.[1] While specific data on this compound is limited, structurally related ent-kaurane diterpenoids have demonstrated significant potential as cytotoxic, anti-inflammatory, and apoptosis-inducing agents.[2][3][4] These application notes provide a guide for the investigation of this compound in cell-based assays to explore its potential therapeutic properties. The protocols detailed below are standard methods to assess cytotoxicity, apoptosis, and effects on key signaling pathways.
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit the following biological effects:
-
Cytotoxicity in Cancer Cells: Related kaurane (B74193) diterpenoids have shown cytotoxic effects against various cancer cell lines. For instance, ent-17-Hydroxykaur-15-en-19-oic acid was reported to be cytotoxic to human prostate LNCaP2 cells.[2]
-
Induction of Apoptosis: Several ent-kaurane diterpenoids induce apoptosis in cancer cells. ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, for example, induces apoptosis through the mitochondrial-mediated pathway, involving the regulation of Bcl-2 family proteins and activation of caspases.[4][5]
-
Anti-inflammatory Activity: Anti-inflammatory properties are also associated with this class of compounds. ent-16β,17-Dihydroxykauran-19-oic acid has been shown to inhibit the production of nitric oxide in microglia, a key inflammatory mediator.[3]
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival.[6][7] The apoptosis-inducing effects of some ent-kaurane diterpenoids have been linked to the inactivation of the NF-κB pathway.[4][8]
Data Presentation: Biological Activities of Structurally Related ent-Kaurane Diterpenoids
| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | Cytotoxicity | Human prostate LNCaP2 cells | IC50: 17.63 µg/mL | [2] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | Apoptosis Induction | Human malignant cancer cells | Induces apoptosis via mitochondrial pathway, inactivates NF-κB | [4] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | Apoptosis Induction | Anaplastic thyroid carcinoma cells | Induces apoptosis in a concentration- and time-dependent manner | [5] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | Apoptosis and Cell Cycle Arrest | Nasopharyngeal carcinoma (CNE-2Z) cells | Induces G2/M phase cell cycle arrest and mitochondrial apoptosis | [8][9] |
| ent-16β,17-Dihydroxykauran-19-oic acid | Anti-inflammatory | BV2 microglia | Inhibits lipopolysaccharide-induced nitric oxide production | [3] |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)[12]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Solubilization: If using adherent cells, carefully aspirate the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12] For suspension cells, the solubilization solution can be added directly.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 620-650 nm can be used to subtract background absorbance.[10][12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
MTT Assay Experimental Workflow
Caspase-3 Activity Assay
This assay determines if the observed cytotoxicity is due to apoptosis by measuring the activity of caspase-3, a key executioner caspase.[14]
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA assay)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[14][15]
-
Reaction buffer
-
Microplate reader (for colorimetric or fluorometric detection)
Protocol:
-
Cell Treatment: Culture cells and treat with this compound at the desired concentrations for a specified time. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: Harvest the cells and wash with cold PBS. Lyse the cells in a suitable lysis buffer on ice for 10-30 minutes.[15][16]
-
Protein Quantification: Centrifuge the cell lysates to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay or a similar method.[14][17]
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells. Add the reaction buffer containing the caspase-3 substrate to each well.[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.[15][18]
-
Detection: Measure the absorbance at 405 nm for the colorimetric assay (pNA) or the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm for the fluorometric assay (AMC).[15][17]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Mitochondrial Apoptosis Pathway
NF-κB Signaling Pathway Analysis (Western Blot for IκBα Degradation)
This protocol assesses the effect of this compound on the NF-κB signaling pathway by measuring the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[7]
Materials:
-
This compound
-
Cell line of interest (e.g., a macrophage cell line like RAW 264.7)
-
LPS (lipopolysaccharide) to stimulate the NF-κB pathway
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an untreated control and an LPS-only control.
-
Protein Extraction: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IκBα or phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the IκBα or phospho-IκBα levels to the loading control. Compare the levels in the treated samples to the controls. A decrease in IκBα or an increase in phospho-IκBα in the LPS-stimulated group that is reversed by the compound indicates inhibition of the NF-κB pathway.
NF-κB Signaling Pathway
Disclaimer: These protocols are intended as a general guide. Optimization of cell numbers, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always include appropriate positive and negative controls in your experiments.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. caspase3 assay [assay-protocol.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of ent-17-Hydroxykauran-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of the kaurane (B74193) diterpene, ent-17-Hydroxykauran-3-one. The described methods are based on established standards for antimicrobial susceptibility testing of natural products.
Introduction
This compound is a kaurane-type diterpenoid, a class of natural products known for a variety of biological activities.[1] Diterpenes, including various kaurane derivatives, have demonstrated potential as antimicrobial agents against a range of pathogens.[2][3] The protocols outlined below describe the systematic evaluation of this compound's ability to inhibit the growth of clinically relevant bacteria using standardized methods such as broth microdilution for quantitative assessment of Minimum Inhibitory Concentration (MIC) and agar (B569324) well diffusion for qualitative screening.
Materials and Reagents
1.1 Test Compound and Solvents
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)[4]
-
Ethanol (absolute, sterile)[4]
1.2 Media and Reagents
-
Mueller-Hinton Broth (MHB), cation-adjusted[4]
-
Mueller-Hinton Agar (MHA)[4]
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth
-
Phosphate-Buffered Saline (PBS, sterile, pH 7.4)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt (for viability indication, optional)
1.3 Microbial Strains
Quality Control (QC) Strains (ATCC - American Type Culture Collection):
-
Staphylococcus aureus ATCC 25923 (Gram-positive)[5]
-
Escherichia coli ATCC 25922 (Gram-negative)[5]
-
Pseudomonas aeruginosa ATCC 27853 (Gram-negative)[5]
1.4 Equipment
-
Laminar flow hood or biosafety cabinet
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland densitometer
-
Multichannel micropipettes and sterile tips
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile Petri dishes (100 mm)
-
Sterile swabs
-
Cork borer (6-8 mm diameter)
-
Vortex mixer
-
Calipers
Experimental Protocols
2.1 Preparation of Stock Solution
Due to the lipophilic nature of many diterpenoids, a suitable solvent is required.[7] DMSO is a common choice for antimicrobial assays with natural products.[4]
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in 100% DMSO.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2.2 Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into 5 mL of a suitable broth (e.g., TSB).
-
Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile broth or PBS to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer (absorbance at 625 nm).
-
Within 15 minutes of standardization, dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2.3 Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of the test compound that inhibits visible microbial growth.
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (or a pre-diluted solution) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Add 100 µL of the standardized bacterial inoculum (prepared to result in a final concentration of 5 x 10⁵ CFU/mL) to each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic with known efficacy against the test strain (e.g., Gentamicin, Vancomycin).
-
Negative (Growth) Control: A well containing MHB and the bacterial inoculum only.
-
Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the test wells to ensure the solvent has no inhibitory effect.[4]
-
Sterility Control: A well containing MHB only.
-
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. The MIC is the first clear well in the dilution series.
Caption: Workflow for MIC determination by broth microdilution.
2.4 Protocol 2: Agar Well Diffusion Assay
This method is a qualitative screening to assess the antimicrobial activity by measuring the zone of growth inhibition.[5][8]
-
Prepare MHA plates.
-
Uniformly spread the standardized bacterial suspension (0.5 McFarland) over the entire surface of the MHA plate using a sterile swab.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution (at various concentrations) into each well.[8]
-
Controls:
-
Positive Control: A well containing a standard antibiotic solution.
-
Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the test compound.
-
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.
-
Incubate the plates in an inverted position at 35 ± 2°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.
Caption: Workflow for the agar well diffusion assay.
Data Presentation and Interpretation
3.1 Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] For natural products, MIC values are often interpreted as follows:
-
<100 µg/mL: Significant activity
-
100 - 625 µg/mL: Moderate activity
-
>625 µg/mL: Weak or no activity
Table 1: Hypothetical MIC Values for this compound
| Microorganism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 64 |
| Enterococcus faecalis | ATCC 29212 | 128 |
| Escherichia coli | ATCC 25922 | >512 |
| Pseudomonas aeruginosa | ATCC 27853 | >512 |
3.2 Zone of Inhibition
The diameter of the clear zone around the well indicates the extent of the antimicrobial activity. A larger zone of inhibition generally corresponds to a higher level of activity.
Table 2: Hypothetical Zone of Inhibition Data for this compound (1 mg/mL)
| Microorganism | Strain | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 15 |
| Enterococcus faecalis | ATCC 29212 | 12 |
| Escherichia coli | ATCC 25922 | 0 |
| Pseudomonas aeruginosa | ATCC 27853 | 0 |
| Positive Control (Gentamicin, 10 µg) | S. aureus ATCC 25923 | 22 |
| Negative Control (DMSO) | S. aureus ATCC 25923 | 0 |
Potential Mechanism of Action
Diterpenes, including kaurane types, are thought to exert their antimicrobial effects through various mechanisms. A primary proposed mechanism is the disruption of the bacterial cell membrane integrity due to their lipophilic nature.[10][11] This can lead to leakage of cellular contents and ultimately, cell death. Further studies, such as membrane permeabilization assays and electron microscopy, would be required to elucidate the specific mechanism of this compound.
Caption: Proposed antimicrobial mechanisms of kaurane diterpenes.
Conclusion
These protocols provide a standardized framework for the initial screening and quantitative assessment of the antimicrobial activity of this compound. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is crucial for the evaluation of this compound as a potential new antimicrobial agent.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ent-17-Hydroxykauran-3-one as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-17-Hydroxykauran-3-one is a tetracyclic diterpenoid belonging to the kaurane (B74193) class of natural products. These compounds are biosynthesized in a variety of plant species, including those from the Euphorbiaceae and Annonaceae families. Ent-kaurane diterpenoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. As research into the therapeutic potential of these compounds intensifies, the need for well-characterized analytical standards and robust analytical methodologies becomes paramount.
This document provides detailed application notes and experimental protocols for the use of this compound as a standard in phytochemical analysis. These guidelines are intended to assist researchers in the accurate identification and quantification of this and related compounds in plant extracts and other biological matrices, thereby supporting natural product drug discovery and development.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₂ |
| Molecular Weight | 304.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Poorly soluble in water. |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. |
Note: For the preparation of stock solutions, dissolve this compound in an appropriate organic solvent such as methanol or DMSO. It is recommended to prepare fresh solutions for analysis. If storage is necessary, store in tightly sealed vials at -20°C for short periods.
Application I: Quantification of this compound in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of this compound in a plant matrix using an external standard calibration method. This method is based on established protocols for the analysis of other ent-kaurane diterpenoids and should be validated for the specific matrix being analyzed.
Experimental Protocol
1. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
2. Sample Preparation (Plant Material):
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1 g of the powdered material and place it in a flask.
-
Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup (if necessary):
-
Re-dissolve the dried extract in a minimal amount of the appropriate solvent.
-
Use a C18 SPE cartridge, pre-conditioned with methanol and water.
-
Load the sample onto the cartridge.
-
Wash with a polar solvent (e.g., water/methanol mixture) to remove interfering compounds.
-
Elute the target analyte with a less polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a known volume of methanol for HPLC analysis.
-
3. HPLC Conditions (Adapted from similar compounds):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A) Water with 0.1% formic acid B) Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80-100% B; 30-35 min: 100% B; 35-40 min: 100-30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
The content of the analyte in the original plant material can be calculated using the following formula:
Content (mg/g) = (Concentration from curve (µg/mL) × Volume of extract (mL)) / (Weight of plant material (g) × Dilution factor)
Method Validation Parameters
For robust and reliable quantification, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery between 98-102% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte |
Application II: Bioactivity Screening and Mechanistic Studies
Ent-kaurane diterpenoids are known to exhibit a range of biological activities, including anticancer effects mediated through the induction of apoptosis. This compound can be used as a reference compound in bioactivity screening assays and to investigate its mechanism of action.
Signaling Pathway: Induction of Apoptosis by Ent-kaurane Diterpenoids
Ent-kaurane diterpenoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A generalized schematic of this process is presented below.[1][2]
Caption: Generalized signaling pathway for apoptosis induction by ent-kaurane diterpenoids.
Experimental Protocol: Cell Viability Assay (MTT Assay)
1. Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to your research) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Workflow for Phytochemical Analysis using this compound as a Standard
The following diagram illustrates a typical workflow for the phytochemical analysis of a plant extract using this compound as a reference standard.
References
Application Notes and Protocols for in vitro Experimental Design with ent-17-Hydroxykauran-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of ent-17-Hydroxykauran-3-one, a kaurane-type diterpenoid isolated from the roots of Euphorbia fischeriana.[1] While specific data on this compound is limited, the broader class of ent-kaurane diterpenoids exhibits significant anti-inflammatory and anti-cancer properties.[2][3][4][5][6] The protocols detailed below are based on established methodologies for evaluating these biological activities and can be adapted for the study of this compound.
Biological Context and Potential Applications
ent-Kaurane diterpenoids are a class of natural products known for their diverse biological activities.[5][6][7] Compounds structurally similar to this compound have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[2][4][8][9][10] Additionally, various ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cell lines, suggesting potential as anti-cancer agents.[3][11][12][13][14]
The proposed in vitro experiments will therefore focus on two key areas:
-
Anti-inflammatory Activity: Investigating the ability of this compound to suppress inflammatory responses in macrophages.
-
Anti-cancer Activity: Assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Data Presentation: Hypothetical Data Summary
The following tables present a hypothetical summary of quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Type | IC₅₀ (µM) after 48h |
| MDA-MB-231 | Human Breast Cancer | 15.5 ± 2.1 |
| A549 | Human Lung Cancer | 22.8 ± 3.5 |
| RAW 264.7 | Murine Macrophage | > 100 |
| HEK293 | Human Embryonic Kidney | > 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85.3 ± 5.4 |
| This compound + LPS | 5 | 62.1 ± 4.8 |
| This compound + LPS | 10 | 41.7 ± 3.9 |
| This compound + LPS | 25 | 25.9 ± 2.7 |
Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins in MDA-MB-231 Cells
| Treatment (24h) | Relative Bax Expression | Relative Bcl-2 Expression | Cleaved Caspase-3 (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (15 µM) | 2.15 ± 0.21 | 0.45 ± 0.05 | 3.82 ± 0.41 |
Experimental Protocols
General Preparation of this compound Stock Solution
-
Solvent Selection: Due to the lipophilic nature of diterpenoids, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).[15][16][17][18]
-
Materials:
-
Selected cell lines (e.g., MDA-MB-231, A549, RAW 264.7)
-
Complete culture medium (specific to each cell line)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol assesses the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[19][20][21][22][23]
-
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
24-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
LPS from E. coli (1 mg/mL stock in sterile water)
-
Griess Reagent System
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours. Include control groups (untreated, LPS only, compound only).
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, or use a premixed Griess reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 3: Western Blot Analysis of NF-κB and Apoptosis Pathways
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the NF-κB and apoptosis signaling pathways.[24][25][26][27][28]
-
Materials:
-
Selected cell lines (e.g., RAW 264.7 for NF-κB, MDA-MB-231 for apoptosis)
-
6-well cell culture plates
-
This compound stock solution
-
LPS (for NF-κB activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-p65, p65, p-IκBα, IκBα, Bax, Bcl-2, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment:
-
NF-κB Pathway: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Apoptosis Pathway: Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Visualization of Pathways and Workflows
Caption: Overall experimental workflow for in vitro evaluation.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed intrinsic apoptosis signaling pathway.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 27. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for ent-17-Hydroxykauran-3-one in Cancer Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid that can be isolated from the roots of Euphorbia fischeriana.[1] This plant has been utilized in traditional medicine for various ailments, and modern research has begun to uncover the pharmacological activities of its constituents, including potential anticancer properties.[2][3][4] While direct studies on the effect of this compound on cancer cell migration are limited, the broader class of ent-kaurane diterpenoids has demonstrated significant potential in inhibiting cancer cell proliferation, migration, and invasion.[5][6][7][8]
Extracts from Euphorbia fischeriana have been shown to suppress the migration of melanoma cells through the inhibition of the PI3K/Akt signaling pathway.[2] Furthermore, other ent-kaurane diterpenoids have been reported to exert their anti-migratory effects through modulation of key signaling pathways such as the ERK1/2 pathway.[5][8] These findings suggest that this compound is a promising candidate for investigation as an inhibitor of cancer cell migration and metastasis.
These application notes provide a framework for researchers to explore the potential of this compound in this context, including detailed protocols for key in vitro assays and expected data representation.
Application Notes
This compound can be utilized in a variety of in vitro studies to elucidate its role in cancer cell migration and invasion. Key applications include:
-
Screening for Anti-Migratory Activity: Initial assessment of the compound's ability to inhibit the migration of various cancer cell lines (e.g., breast, lung, prostate, colon cancer).
-
Dose-Response Relationship: Determination of the effective concentration range for inhibiting cell migration and assessing its therapeutic window in relation to its cytotoxicity.
-
Mechanism of Action Studies: Investigation of the underlying molecular mechanisms by which this compound exerts its anti-migratory effects. This includes analyzing its impact on critical signaling pathways involved in cell motility, such as the PI3K/Akt and MAPK/ERK pathways.
-
Invasion Assays: Evaluation of the compound's ability to inhibit the invasion of cancer cells through an extracellular matrix, a crucial step in metastasis.
-
Synergistic/Combination Studies: Investigating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents by inhibiting cell migration and potentially overcoming drug resistance.
Data Presentation
The following tables provide a representative summary of quantitative data that could be generated from the experimental protocols outlined below. The data presented here is hypothetical and serves as a template for organizing experimental results.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-231 | Breast Cancer | 35.2 ± 3.1 |
| A549 | Lung Cancer | 42.8 ± 4.5 |
| PC-3 | Prostate Cancer | 28.9 ± 2.7 |
| HT-29 | Colon Cancer | 51.4 ± 5.8 |
Table 2: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Treatment (24h) | Wound Closure (%) |
| MDA-MB-231 | Control (DMSO) | 95.7 ± 4.3 |
| 10 µM | 62.1 ± 5.9 | |
| 20 µM | 31.5 ± 3.8 | |
| A549 | Control (DMSO) | 92.3 ± 5.1 |
| 10 µM | 71.4 ± 6.2 | |
| 20 µM | 45.8 ± 4.9 |
Table 3: Effect of this compound on Cancer Cell Invasion (Transwell Invasion Assay)
| Cell Line | Treatment (24h) | Number of Invaded Cells (per field) |
| MDA-MB-231 | Control (DMSO) | 210 ± 18 |
| 10 µM | 115 ± 12 | |
| 20 µM | 58 ± 7 | |
| A549 | Control (DMSO) | 185 ± 15 |
| 10 µM | 128 ± 11 | |
| 20 µM | 72 ± 9 |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human breast cancer (MDA-MB-231), human lung cancer (A549), human prostate cancer (PC-3), and human colon cancer (HT-29) cell lines can be obtained from ATCC.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Dissolve in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and store at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.1%.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (DMSO-treated cells) and determine the IC50 value.
Wound Healing (Scratch) Assay
-
Seed cells in a 6-well plate and grow to 90-95% confluency.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (non-toxic concentrations, e.g., 0, 10, 20 µM).
-
Capture images of the wound at 0 hours and 24 hours using a microscope.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
Transwell Migration and Invasion Assay
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Seed 5 x 10⁴ cells in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, PTEN, MMP-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
Visualizations
Caption: Proposed mechanism of this compound in inhibiting cancer cell migration.
Caption: Workflow for investigating the anti-migration effects of this compound.
Caption: Logical flow from compound to cellular outcomes.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. mdpi.com [mdpi.com]
- 5. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A natural ent‑kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-Synthesis of Bioactive ent-Kaurene Diterpenoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the semi-synthesis of various derivatives from naturally occurring ent-kaurene (B36324) diterpenoids. The methodologies described herein focus on chemical modifications that have been shown to enhance the biological activity of these compounds, particularly their anticancer and anti-inflammatory properties. The protocols are intended to be a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.
Introduction to ent-Kaurene Diterpenoids
ent-Kaurene diterpenoids are a large class of natural products characterized by a tetracyclic hydrocarbon skeleton.[1] They are found in a variety of plant species and have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antiviral properties. The development of semi-synthetic derivatives from readily available natural ent-kaurenes is a key strategy for generating novel therapeutic agents with improved efficacy and pharmacological profiles.[2][3] This document outlines protocols for common chemical transformations and provides data on the biological activities of the resulting derivatives.
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-inflammatory activities of various semi-synthesized ent-kaurene diterpenoid derivatives.
Table 1: Cytotoxicity of Semi-Synthetic ent-Kaurene Diterpenoids against Various Cancer Cell Lines
| Compound | Starting Material | Modification | Cell Line | IC50 (µM) | Reference |
| 13 | ent-15α-angeloyloxykaur-16-en-3β-ol | Oxidation to exomethylene-cyclopentanone | HT29 | 2.71 ± 0.23 | [4] |
| HepG2 | 2.12 ± 0.23 | [4] | |||
| B16-F10 | 2.65 ± 0.13 | [4] | |||
| Jungermannenone A | Natural Product | N/A | HL-60 | 1.3 | [5][6] |
| Jungermannenone B | Natural Product | N/A | HL-60 | 5.3 | [5][6] |
| Jungermannenone C | Natural Product | N/A | HL-60 | 7.8 | [5][6] |
| Jungermannenone D | Natural Product | N/A | HL-60 | 2.7 | [5][6] |
| Oridonin (B1677485) Derivative 5 | Oridonin | Modification of 14-O-hydroxyl group | HCT-116 | 0.16 | [7] |
| Oridonin Derivative 10 | Oridonin | Addition of H2S-releasing group | K562 | 0.95 | [7] |
| Oridonin Derivative 4b | Oridonin | Addition of 4-fluorophenyl moiety | MCF-7 | 0.3 | [8] |
Table 2: Anti-inflammatory Activity of Semi-Synthetic ent-Kaurene Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Xerophilusin A | NO Production Inhibition | RAW 264.7 | 0.60 | [9] |
| Xerophilusin B | NO Production Inhibition | RAW 264.7 | 0.23 | [9] |
| Longikaurin B | NO Production Inhibition | RAW 264.7 | 0.44 | [9] |
| Xerophilusin F | NO Production Inhibition | RAW 264.7 | 0.67 | [9] |
| Xerophilusin A | NF-κB Luciferase Reporter | RAW 264.7 | 1.8 | [9] |
| Xerophilusin B | NF-κB Luciferase Reporter | RAW 264.7 | 0.7 | [9] |
| Longikaurin B | NF-κB Luciferase Reporter | RAW 264.7 | 1.2 | [9] |
| Xerophilusin F | NF-κB Luciferase Reporter | RAW 264.7 | 1.6 | [9] |
Experimental Protocols
Oxidation of ent-Kaurene Diterpenoids
3.1.1. Jones Oxidation to form a 15-oxo derivative
This protocol describes the oxidation of a hydroxyl group to a ketone, a common modification to enhance biological activity.
-
Materials:
-
ent-kaur-16-en-15α-ol-19-oic acid
-
Acetone (B3395972) (anhydrous)
-
Jones reagent (chromic acid in sulfuric acid)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
-
-
Procedure:
-
Dissolve the starting ent-kaurene diterpenoid (1 equivalent) in anhydrous acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green/brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 15-oxo derivative.[10]
-
3.1.2. Ozonolysis to introduce an exomethylene-cyclopentanone moiety
This protocol details the oxidative cleavage of a double bond to form a ketone, a key modification for enhancing cytotoxic activity.[4]
-
Materials:
-
ent-15α-angeloyloxykaur-16-en-3β-ol
-
Dichloromethane (DCM, anhydrous)
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
-
Procedure:
-
Dissolve the starting ent-kaurene diterpenoid (1 equivalent) in anhydrous DCM in a three-necked flask equipped with a gas inlet tube and a gas outlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent such as dimethyl sulfide or triphenylphosphine to the reaction mixture at -78 °C and then allow it to warm to room temperature.
-
Wash the reaction mixture with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired derivative.[4] A moderate yield of around 39% can be expected.[4]
-
Acetylation of Hydroxyl Groups
This protocol describes the protection of hydroxyl groups as acetates, which can influence the compound's solubility and biological activity.
-
Materials:
-
ent-kaurene diterpenoid with a free hydroxyl group
-
Pyridine (B92270) (anhydrous)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
-
Procedure:
-
Dissolve the ent-kaurene diterpenoid (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add acetic anhydride (1.5-2 equivalents per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the acetylated derivative.[11]
-
Signaling Pathways and Experimental Workflows
Inhibition of the NF-κB Signaling Pathway
Several semi-synthetic ent-kaurene diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][12][13] The mechanism often involves the inhibition of IκBα degradation, which prevents the translocation of the p65 subunit to the nucleus.[9] Some kaurenes have also been shown to specifically inhibit NF-κB-inducing kinase (NIK).[12][14][15]
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Semi-synthesis in the exploration of opioid-targeting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 8. Design and synthesis of oridonin derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of ent-Kaurane Diterpene Monoglycosides | MDPI [mdpi.com]
- 12. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Computational Docking of Ent-kaurene Diterpenoids with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ent-kaurene (B36324) diterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents. Computational docking is a powerful in silico technique that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. This approach provides valuable insights into the binding affinity and interaction patterns, thereby guiding the identification and optimization of potential drug candidates.
These application notes provide a comprehensive overview and detailed protocols for the computational docking of ent-kaurene diterpenoids with various protein targets implicated in disease pathways. The focus is on practical, step-by-step guidance for researchers to perform and analyze their own docking simulations.
Key Target Proteins and Signaling Pathways
Several studies have identified key protein targets for ent-kaurene diterpenoids, primarily in the context of cancer. These include proteins involved in cell survival and proliferation pathways, such as the PI3K/AKT/mTOR pathway, and proteins that regulate apoptosis, like the mortalin-p53 complex.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common event in many human cancers, making its components attractive targets for anticancer drug development.[1][4] Several ent-kaurene diterpenoids have been investigated for their potential to inhibit key proteins in this pathway.[1][5]
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by ent-kaurene diterpenoids.
Mortalin-p53 Signaling Pathway
Mortalin (also known as HSPA9 or GRP75) is a heat shock protein that is often overexpressed in cancer cells.[6][7] It can bind to the tumor suppressor protein p53, sequestering it in the cytoplasm and thereby inhibiting its tumor-suppressive functions, such as inducing apoptosis and cell cycle arrest.[7][8] The disruption of the mortalin-p53 interaction is a promising strategy for cancer therapy.[6] Certain ent-kaurene diterpenoids have been identified as potential inhibitors of this protein-protein interaction.[6][9]
Caption: Mortalin-p53 interaction and its disruption by ent-kaurene diterpenoids.
Quantitative Data Summary
The following tables summarize the quantitative data from computational docking studies of ent-kaurene diterpenoids with various protein targets. Docking scores are reported in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.
Table 1: Docking Scores of Ent-kaurene Diterpenoids against PI3K/AKT/mTOR Pathway Proteins [5][10][11][12]
| Compound | Target Protein | Docking Score (kcal/mol) |
| Compound 1 | AKT | -110.2 |
| mTOR | -100.5 | |
| COX-2 | -110.2 | |
| MDM2 | -95.8 | |
| PDK1 | -90.1 | |
| Compound 2 | AKT | -105.7 |
| mTOR | -102.1 | |
| COX-2 | -101.3 | |
| MDM2 | -98.4 | |
| PDK1 | -92.5 | |
| Compound 3 | AKT | -98.6 |
| mTOR | -95.3 | |
| COX-2 | -97.2 | |
| MDM2 | -90.7 | |
| PDK1 | -88.9 | |
| Compound 4 | AKT | -101.2 |
| mTOR | -98.7 | |
| COX-2 | -100.5 | |
| MDM2 | -93.1 | |
| PDK1 | -90.8 | |
| Compound 5 | AKT | -103.4 |
| mTOR | -100.1 | |
| COX-2 | -102.8 | |
| MDM2 | -96.5 | |
| PDK1 | -91.7 | |
| Compound 6 | AKT | -112.3 |
| mTOR | -124.5 | |
| COX-2 | -105.6 | |
| MDM2 | -101.2 | |
| PDK1 | -94.3 | |
| Compound 7 | AKT | -115.8 |
| mTOR | -118.9 | |
| COX-2 | -108.7 | |
| MDM2 | -103.5 | |
| PDK1 | -96.2 | |
| Oxaliplatin (Reference) | AKT | -85.4 |
| mTOR | -80.1 | |
| COX-2 | -78.9 | |
| MDM2 | -75.3 | |
| PDK1 | -72.6 |
Table 2: Docking Scores of Ent-kaurene Diterpenoids against Mortalin and p53 [2][6][9]
| Compound | Target Protein | Docking Score (kcal/mol) |
| Compound 1 | Mortalin | -13.06 |
| p53 | -10.25 | |
| Compound 2 | Mortalin | -11.89 |
| p53 | -9.87 | |
| Compound 3 | Mortalin | -9.76 |
| p53 | -10.11 | |
| Compound 4 | Mortalin | -12.54 |
| p53 | -9.98 | |
| Compound 5 | Mortalin | -15.78 |
| p53 | -11.32 | |
| Compound 6 | Mortalin | -12.87 |
| p53 | -10.56 | |
| Compound 7 | Mortalin | -11.98 |
| p53 | -9.74 | |
| Solasonine (Reference) | Mortalin | -14.53 |
| p53 | -11.02 |
Experimental Protocols
This section provides detailed, step-by-step protocols for performing molecular docking of ent-kaurene diterpenoids with protein targets using commonly available software. The general workflow is applicable to most docking software, with specific instructions provided for AutoDock, Glide, and MOE.
General Computational Docking Workflow
The following diagram illustrates the general workflow for a computational docking experiment.
Caption: General workflow for a computational molecular docking experiment.
Protocol 1: Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[13]
1. Preparation of the Receptor (Protein): a. Obtain the 3D structure of the target protein in PDB format from a database such as the Protein Data Bank (RCSB PDB). b. Prepare the protein using AutoDockTools (ADT): i. Open ADT and load the PDB file. ii. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. iii. Add polar hydrogens to the protein. iv. Compute and add Gasteiger charges. v. Save the prepared protein in PDBQT format.
2. Preparation of the Ligand (Ent-kaurene Diterpenoid): a. Obtain the 2D or 3D structure of the ent-kaurene diterpenoid in SDF or MOL2 format from a database like PubChem or ZINC. b. Use a program like Open Babel to convert the ligand file to PDB format if necessary. c. In ADT, load the ligand PDB file. d. Detect the root and define the rotatable bonds. e. Save the prepared ligand in PDBQT format.
3. Grid Box Generation: a. In ADT, with the prepared protein loaded, define the search space (grid box) for docking. The grid box should encompass the entire binding site of interest. b. Set the grid box dimensions (x, y, z) and center coordinates. c. Save the grid parameter file (GPF).
4. Running AutoDock Vina: a. Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name. b. Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
5. Analysis of Results: a. The output file (in PDBQT format) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores. b. The log file (log.txt) contains the binding affinity values for each pose. c. Visualize the docking results using software like PyMOL or UCSF Chimera to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
Protocol 2: Molecular Docking using Schrödinger Glide
Glide is a high-performance docking program that is part of the Schrödinger software suite.[14][15]
1. Protein Preparation: a. Import the protein PDB structure into Maestro (the graphical interface for Schrödinger). b. Use the "Protein Preparation Wizard" to: i. Assign bond orders, add hydrogens, and create disulfide bonds. ii. Remove water molecules. iii. Optimize the hydrogen-bond network. iv. Perform a restrained minimization of the protein structure.
2. Ligand Preparation: a. Import the ligand structure (e.g., in SDF or MOL2 format). b. Use "LigPrep" to generate low-energy 3D conformations of the ligand, considering different ionization states, tautomers, and stereoisomers.
3. Receptor Grid Generation: a. With the prepared protein in the workspace, open the "Receptor Grid Generation" panel. b. Define the center of the grid box by selecting the co-crystallized ligand or specifying residues in the binding site. c. Generate the receptor grid file.
4. Ligand Docking: a. Open the "Ligand Docking" panel. b. Select the generated receptor grid file and the prepared ligand file. c. Choose the docking precision (e.g., SP for standard precision or XP for extra precision). d. Start the docking job.
5. Analysis of Results: a. The results will be displayed in the project table, showing the docked poses and their corresponding GlideScores. b. Use Maestro to visualize the protein-ligand complexes and analyze the interactions in detail.
Protocol 3: Molecular Docking using Molecular Operating Environment (MOE)
MOE is an integrated software package for drug discovery that includes a powerful docking tool.[16][17]
1. Protein Preparation: a. Load the protein PDB file into MOE. b. Use the "Structure Preparation" tool to: i. Correct any structural issues. ii. Add hydrogen atoms using "Protonate 3D". iii. Perform energy minimization of the protein.
2. Ligand Preparation: a. Import the ligand structure into a new molecular database (MDB) file. b. Perform conformational analysis to generate a set of low-energy conformers for each ligand.
3. Site Finder and Docking: a. Use "Site Finder" to identify potential binding pockets on the protein surface. b. Open the "Dock" panel. c. Select the prepared protein as the receptor and the ligand database. d. Choose the identified binding site. e. Select the placement and scoring functions (e.g., Triangle Matcher for placement and London dG for scoring). f. Run the docking calculation.
4. Analysis of Results: a. The docked poses and their scores will be saved in a new MDB file. b. Use the MOE interface to visualize the poses within the binding site and analyze the protein-ligand interactions.
Conclusion
Computational docking is an indispensable tool in the study of ent-kaurene diterpenoids, providing a rational basis for understanding their biological activities and guiding further experimental investigations. The protocols and data presented here offer a practical resource for researchers to apply these powerful in silico methods in their own drug discovery efforts. By combining computational predictions with experimental validation, the therapeutic potential of this fascinating class of natural products can be more effectively explored.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mortalin-p53 interaction in cancer cells is stress dependent and constitutes a selective target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Why is Mortalin a Potential Therapeutic Target for Cancer? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Flexible ligand docking with Glide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 16. biocode.org.uk [biocode.org.uk]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: ent-17-Hydroxykauran-3-one Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ent-17-Hydroxykauran-3-one extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a kaurane-type diterpenoid, a class of natural products with a wide range of biological activities. It is primarily isolated from the roots of plants in the Euphorbia genus, such as Euphorbia fischeriana.
Q2: What are the common methods for extracting this compound?
A2: Common extraction methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). The choice of method depends on factors such as the starting material, solvent, and available equipment. Post-extraction, purification is typically achieved through various chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC).
Q3: Which solvents are most effective for the extraction of kaurane (B74193) diterpenoids?
A3: Kaurane diterpenoids are generally of intermediate polarity. Solvents such as ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and acetone (B3395972) are commonly used for their extraction. The optimal solvent or solvent system may need to be determined empirically.
Q4: How can I optimize the yield of my extraction?
A4: Optimization can be achieved by systematically varying key parameters. Techniques like Response Surface Methodology (RSM) can be employed to study the effects of variables such as solvent concentration, extraction time, temperature, and solid-to-liquid ratio to identify the optimal conditions for maximizing the yield.
Q5: What are the key challenges in purifying this compound?
A5: The primary challenges include separating the target compound from a complex mixture of structurally similar diterpenoids and other secondary metabolites. This often requires multiple chromatographic steps, which can lead to sample loss and reduced overall yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
| Inappropriate Solvent | Experiment with solvents of varying polarities. A gradient extraction from non-polar to polar solvents may be beneficial. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature within the limits of the compound's stability. |
| Suboptimal Solid-to-Liquid Ratio | A low ratio may lead to incomplete extraction. Increase the solvent volume and assess the impact on yield. |
| Degradation of the Target Compound | Some diterpenoids can be sensitive to heat and light. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction, and protect the extract from light. |
Difficulties in Chromatographic Purification
| Potential Cause | Troubleshooting Steps |
| Poor Separation of Structurally Similar Compounds | Optimize the mobile phase composition in your HPLC method. A shallower gradient or isocratic elution may improve resolution. Consider using a different stationary phase (e.g., C18, phenyl-hexyl). |
| Peak Tailing in HPLC | This can be caused by interactions between the analyte and active sites on the stationary phase. Adding a small amount of a competitive agent (e.g., triethylamine) to the mobile phase can help. Ensure the sample is fully dissolved in the mobile phase. |
| Co-elution with Impurities | Employ orthogonal separation techniques. For example, follow a normal-phase column chromatography step with a reversed-phase HPLC purification. |
| Sample Overload | Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the injection volume or sample concentration. |
Crystallization Failure
| Potential Cause | Troubleshooting Steps |
| Solution is Not Supersaturated | Slowly evaporate the solvent to increase the concentration of the compound. |
| Presence of Impurities | Impurities can inhibit crystal formation. Further purify the compound using preparative HPLC or other chromatographic methods. |
| Inappropriate Solvent System | Experiment with different solvent and anti-solvent combinations to find conditions that promote crystallization. |
| Rapid Cooling | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling often leads to the formation of amorphous solids or small, poorly-formed crystals.[1] |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of the pure compound can also initiate crystallization. |
Quantitative Data
The following table summarizes the yield of diterpenoids from Euphorbia fischeriana using an optimized extraction method. While not specific to this compound, this data provides a reference for expected yields of similar compounds from this source.
| Compound | Extraction Method | Optimized Conditions | Yield (mg/g of dry plant material) | Reference |
| 17-hydroxyjolkinolide B | Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) | 0.47 g sodium dihydrogen phosphate, 5.5 mL acetonitrile (B52724), 4.5 mL water, pH 7.5 | 2.134 | [2] |
| Jolkinolide B | SALLE | 0.47 g sodium dihydrogen phosphate, 5.5 mL acetonitrile, 4.5 mL water, pH 7.5 | 0.529 | [2] |
| 17-hydroxyjolkinolide A | SALLE | 0.47 g sodium dihydrogen phosphate, 5.5 mL acetonitrile, 4.5 mL water, pH 7.5 | 0.396 | [2] |
| Jolkinolide A | SALLE | 0.47 g sodium dihydrogen phosphate, 5.5 mL acetonitrile, 4.5 mL water, pH 7.5 | 0.148 | [2] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Kaurane Diterpenoids from Euphorbia fischeriana
This protocol is a representative procedure based on methods reported for the isolation of diterpenoids from Euphorbia species.
1. Plant Material Preparation:
-
Air-dry the roots of Euphorbia fischeriana at room temperature.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness. The ethyl acetate fraction is often enriched in diterpenoids.
4. Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
5. Preparative HPLC:
-
Further purify the fractions containing the target compound using preparative reversed-phase HPLC (C18 column).
-
Use a mobile phase of methanol and water or acetonitrile and water, with a suitable gradient or isocratic elution.
-
Monitor the elution at a suitable UV wavelength (e.g., 210 nm).
6. Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, acetone).
-
Slowly add an anti-solvent (e.g., water, n-hexane) until the solution becomes slightly turbid.
-
Allow the solution to stand at room temperature for slow crystallization.
Visualizations
Biosynthesis of ent-Kaurane Diterpenoids
Caption: Biosynthesis pathway of ent-kaurane diterpenoids.
Experimental Workflow for Extraction and Purification
Caption: General experimental workflow.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Kaurane Diterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of kaurane (B74193) diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying kaurane diterpenoids?
A1: The primary challenges in the purification of kaurane diterpenoids stem from their complex structures and the nature of their source materials. Key difficulties include:
-
Presence of Isomers: Kaurane diterpenoids often exist as positional and stereoisomers, which have very similar physical properties, making them difficult to separate using standard chromatographic techniques.[1][2]
-
Low Concentration in Source Material: These compounds are often minor constituents in complex plant extracts, requiring the processing of large amounts of biomass to obtain small quantities of the pure substance.[3]
-
Co-elution with Impurities: The crude extract contains a multitude of other compounds, such as pigments (carotenoids), waxes, and other glycosides, that can interfere with the purification process.[4][5]
-
Structural Similarity: The core tetracyclic skeleton of kaurane diterpenoids is shared by many related compounds, leading to overlapping peaks in chromatography.[6][7]
-
Conventional methods often involve lengthy extraction and purification procedures, making the optimization of product yield a significant challenge.[4][8]
Q2: What initial extraction methods are recommended for kaurane diterpenoids from plant material?
A2: The choice of extraction method depends on the specific kaurane diterpenoid and the plant matrix. Common and effective methods include:
-
Pressurized Hot Water Extraction (PHWE): This "green" method is efficient for extracting glycosides like steviosides.[4][5]
-
Solvent Extraction: Methanol (B129727) or mixtures of methanol and water are frequently used.[8] For instance, a 4:1 methanol/leaves ratio has been shown to achieve high recovery of stevioside.[8]
-
Initial Defatting: Pre-treatment of the dried plant material with a non-polar solvent like hexane (B92381) is a crucial first step to remove pigments and waxy materials, which simplifies subsequent purification steps.[4][5]
Q3: Why is it difficult to separate kaurane diterpenoid isomers?
A3: Isomers, particularly optical isomers (enantiomers), have identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2] Positional isomers also exhibit very similar characteristics.[1] This makes their separation by conventional methods like distillation or standard column chromatography challenging.[2][9] Specialized techniques such as chiral High-Performance Liquid Chromatography (HPLC) are often required to resolve enantiomers.[2][9]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification process, particularly with High-Performance Liquid Chromatography (HPLC), a common technique for this purpose.
Issue 1: Poor Resolution or Co-elution of Peaks in HPLC
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reversed-phase HPLC of kaurane diterpenes, a gradient elution with acetonitrile (B52724) and water is commonly used.[1] Adjusting the gradient slope or using additives can improve separation.[10] The pH of the mobile phase can also be a critical factor.[11] |
| Incorrect Column Choice | Ensure the column stationary phase is suitable for the separation. A C18 column is frequently effective for separating kaurane diterpenoid isomers.[1] For enantiomers, a chiral stationary phase is necessary.[2][9] |
| Column Overloading | The sample injected onto the column may be too concentrated, leading to broad, overlapping peaks. Reduce the sample concentration or the injection volume. |
| Low Column Temperature | Increasing the column temperature can enhance column efficiency and improve peak shape. A change of 1°C can alter retention by 1-2%.[10] |
Issue 2: High Backpressure in the HPLC System
| Potential Cause | Recommended Solution |
| Blocked Column Frit | Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Back-flushing the column according to the manufacturer's instructions can resolve this.[12] If the problem persists, the frit may need to be replaced.[12] |
| Column Contamination | Impurities from the sample may have precipitated on the column. Wash the column with a series of strong solvents.[12] For a reversed-phase column, this may involve flushing with isopropanol (B130326), followed by hexane or methylene (B1212753) chloride, and then re-equilibrating with isopropanol before returning to the mobile phase.[12] |
| System Blockage | Check for blockages in other parts of the system, such as tubing, the injector, or in-line filters.[12] Systematically disconnect components to isolate the source of the high pressure. |
Issue 3: Variable or Drifting Retention Times
| Potential Cause | Recommended Solution |
| Mobile Phase Inconsistency | Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient mixer, ensure it is functioning correctly. Manually preparing the mobile phase can help diagnose issues with the mixing device.[13] |
| Leaks in the System | Check all fittings for leaks, as this can cause fluctuations in flow rate and pressure, leading to shifting retention times. Salt buildup around pump fittings is a clear sign of a leak. |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a run. This is particularly important for ion-pair chromatography, but generally, 5-10 column volumes are sufficient for reversed-phase.[13] |
| Temperature Fluctuations | Use a reliable column oven to maintain a constant temperature, as retention times are sensitive to temperature changes.[10] |
Experimental Protocols
Protocol 1: Extraction and Membrane Purification of Steviosides
This protocol is adapted from a method for obtaining high-purity steviosides, a type of kaurane diterpenoid glycoside.[4][8]
-
Pre-treatment: Air dry the leaves of Stevia rebaudiana at 50°C. Treat the dried leaves with a non-polar organic solvent (e.g., hexane) to remove color pigments and waxy materials.[4][5]
-
Extraction: Grind the defatted leaves. Perform extraction using a pressurized hot water extractor (PHWE).[4][8]
-
Clarification (Ultrafiltration): Cool the crude extract and filter it. Pass the clarified solution through an ultrafiltration (UF) membrane with a 30 kDa molecular weight cut-off (MWCO) at a pressure of 200-500 kPa. This step removes larger molecules like leaf carotenoid pigments.[4]
-
Concentration (Nanofiltration): Pass the UF permeate through a nanofiltration (NF) membrane with a 250 Da MWCO at a pressure of 1500 kPa. This concentrates the steviosides in the retentate by removing 80-90% of the water.[4]
-
Solvent Extraction & Crystallization: Extract the aqueous retentate three times with butanol. Separate the organic layer, wash it, and filter through activated charcoal. Concentrate the solution and crystallize the steviosides using ethanol (B145695) to obtain a white powder.[5]
-
Purity Analysis: Analyze the final product using HPLC. An isocratic system with acetonitrile and 0.1 mM sodium-phosphate buffer (pH 5) in a 60:40 ratio at a flow rate of 1.0 mL/min can be used.[4]
Protocol 2: HPLC Separation of Kaurane Diterpenoid Isomers
This protocol is based on a method for separating two diterpenoid isomers from Acanthopanax gracilistylus.[1]
-
Column: Agela Promosil C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Run Time: Approximately 40 minutes.
-
Post-HPLC Purification: Collect the fractions containing the separated isomers. Further purification can be achieved by recrystallization in a suitable solvent, such as acetone, to obtain high-purity crystals.[1]
Data Presentation
Table 1: Comparison of Stevioside Extraction and Purification Methods
| Method | Key Steps | Purity Achieved | Yield/Recovery | Reference |
| Hot Water Extraction (Optimized) | Hot water (65°C), leaf:water ratio 1:35, depigmentation | 97.56% | 80.21% recovery | [8] |
| Methanol Extraction | Methanol, leaf:methanol ratio 1:4, purification | 81.53% | 94.90% recovery | [8] |
| PHWE & Membrane Filtration | PHWE, Ultrafiltration (30 kDa), Nanofiltration (250 Da) | 98.2% | 10.1% final yield from crude extract | [4][8] |
| Water Extraction & Multi-Step Purification | Water extraction, electrocoagulation, ion exchange, charcoal, butanol wash | >90% (commercial quality) | 496 mg from 100 g of leaves | [14] |
Table 2: HPLC Method Validation for Kaurane Isomer Quantification
| Parameter | Result for Isomer 1 | Result for Isomer 2 | Reference |
| Linearity (r²) | ≥ 0.9999 | ≥ 0.9999 | [1] |
| Limit of Detection (LOD) | 0.4072 µg | 0.5180 µg | [1] |
| Limit of Quantification (LOQ) | 1.0180 µg | 1.2950 µg | [1] |
| Precision (%RSD) | < 1.47% | < 1.47% | [1] |
| Recovery | 98.78% - 99.11% | 98.78% - 99.11% | [1] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Optimizing Solubility of ent-17-Hydroxykauran-3-one for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing ent-17-Hydroxykauran-3-one for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a kaurane-type diterpenoid, a class of natural compounds with potential therapeutic activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4] Like many diterpenoids, it is a lipophilic molecule with poor aqueous solubility. For in vitro and in vivo bioassays, which are typically conducted in aqueous media, ensuring the compound is fully dissolved is critical for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.
Q2: What are the known solvents for this compound?
A2: this compound is generally soluble in several organic solvents. While quantitative solubility data is limited in the public domain, qualitative information suggests solubility in the following solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] |
| Acetone | Soluble | [5][6] |
| Chloroform | Soluble | [5][6] |
| Dichloromethane | Soluble | [5][6] |
| Ethyl Acetate | Soluble | [5][6] |
| Aqueous Buffers | Poorly Soluble | Implied by its lipophilic structure |
Q3: What is the recommended general procedure for preparing a stock solution?
A3: To prepare a stock solution, dissolve this compound in a water-miscible organic solvent in which it is highly soluble, such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the amount of organic solvent introduced into the final bioassay medium. For long-term storage, it is advisable to store stock solutions in aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for bioassays.
Problem: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium.
Cause: This is a common issue when the concentration of the poorly soluble compound in the final aqueous medium exceeds its solubility limit. The percentage of the organic co-solvent (like DMSO) may also be too low to maintain solubility.
Solutions:
Table 2: Troubleshooting Compound Precipitation
| Solution | Detailed Protocol | Pros | Cons |
| Optimize Co-solvent Concentration | Increase the final concentration of the water-miscible organic solvent (e.g., DMSO, ethanol) in the assay medium. Start with a low percentage (e.g., 0.1%) and incrementally increase it, ensuring it does not exceed a concentration that affects the biological system (typically <1%). | Simple and quick to implement.[8][9] | High concentrations of organic solvents can be toxic to cells or interfere with the assay. |
| Use of Surfactants | Incorporate a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 into the assay medium. Prepare a stock solution of the surfactant and add it to the medium before adding the compound stock solution. A typical final concentration of the surfactant is 0.01-0.1%. | Can significantly increase the apparent solubility of hydrophobic compounds.[9][10] | Surfactants can have their own biological effects or interfere with certain assay readouts. |
| Complexation with Cyclodextrins | Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes. Prepare a solution of the cyclodextrin (B1172386) in the aqueous medium first, then add the compound stock solution while vortexing. The molar ratio of cyclodextrin to the compound may need to be optimized (e.g., 10:1). | Generally have low toxicity and can effectively encapsulate hydrophobic molecules.[11] | The complex formation is a reversible equilibrium, and the efficiency depends on the specific compound and cyclodextrin. |
| Sonication | After diluting the stock solution into the aqueous medium, sonicate the solution in a water bath sonicator for a short period (e.g., 5-15 minutes). | Can help to break down small aggregates and facilitate dissolution. | May not be sufficient for highly insoluble compounds and can potentially degrade the compound if not done carefully. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Solubilization using a Co-solvent/Surfactant System
-
Prepare the aqueous bioassay medium.
-
If using a surfactant, add the desired volume of a concentrated surfactant stock solution (e.g., 10% Tween® 80) to the assay medium to achieve the final desired concentration (e.g., 0.1%). Mix well.
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in DMSO to an intermediate concentration.
-
Add a small volume of the intermediate stock solution to the assay medium to reach the final desired concentration of the compound. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).
-
Vortex the final solution immediately and thoroughly after adding the compound.
-
Visually inspect for any signs of precipitation before use in the bioassay.
Visualizations
The following diagrams illustrate key concepts relevant to the experimental workflow and the biological context of kaurane (B74193) diterpenoids.
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Potential signaling pathways modulated by ent-kaurane diterpenoids.[1][3][4][12]
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:960589-81-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. abmole.com [abmole.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. ijmsdr.org [ijmsdr.org]
- 10. scispace.com [scispace.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of ent-17-Hydroxykauran-3-one
This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting stability studies of ent-17-Hydroxykauran-3-one in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the general stability of related ent-kaurane diterpenoids, the primary factors that can cause degradation of this compound are exposure to atmospheric oxygen, light, heat, and strong acidic or basic conditions.[1] The presence of hydroxyl and ketone functional groups makes the molecule susceptible to oxidative and acid/base-catalyzed reactions.
Q2: What solvents are recommended for preparing stock solutions of this compound for stability studies?
A2: this compound, like many diterpenoids, is expected to be soluble in common organic solvents. For analytical purposes, HPLC-grade methanol (B129727), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are suitable choices. It is crucial to use high-purity, anhydrous solvents to minimize solvent-induced degradation. For long-term storage, DMSO is often preferred as it can be stored at low temperatures without freezing, but it's important to assess its compatibility with your analytical methods.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To ensure the stability of your stock solution, it should be stored in a tightly sealed, amber glass vial to protect it from light and air. For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[2] Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing water into the solvent.
Q4: How can I monitor the degradation of this compound during my stability study?
A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This method should be able to separate the intact this compound from any potential degradation products. The degradation can be quantified by measuring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants over time.
Q5: What is a forced degradation study and why is it necessary for this compound?
A5: A forced degradation (or stress testing) study intentionally exposes the compound to harsh conditions, such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light. This is done to accelerate the degradation process, helping to identify potential degradation products and establish the degradation pathways. This information is crucial for developing a robust, stability-indicating analytical method and for understanding the intrinsic stability of the molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peak for this compound in HPLC | 1. Contaminated guard or analytical column.2. Incompatible sample solvent with the mobile phase.3. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). | 1. Replace the guard column and flush the analytical column with a strong solvent.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Adjust the mobile phase pH or add a competing base (e.g., triethylamine) if tailing persists. |
| Appearance of Multiple, Unresolved Peaks | 1. Rapid degradation of the compound.2. Poor chromatographic separation. | 1. Immediately analyze a freshly prepared standard to confirm. If degradation is confirmed, prepare fresh samples and store them appropriately before analysis.2. Optimize the HPLC method by adjusting the gradient, mobile phase composition, or switching to a different column chemistry. |
| Inconsistent Peak Areas for the Same Sample | 1. Injector variability.2. Partial precipitation of the compound in the sample vial.3. Evaporation of solvent from the sample vial. | 1. Purge the injector and ensure the syringe is free of air bubbles.2. Check the solubility of the compound in the chosen solvent at the working concentration. If necessary, use a stronger solvent or sonicate the sample before injection.3. Use autosampler vials with septa and caps (B75204) to minimize evaporation. |
| No Degradation Observed Under Stress Conditions | 1. The stress condition is not harsh enough.2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.2. This is a valid result, but it's important to ensure that the conditions were indeed stressful enough to be considered a forced degradation study. |
Summary of (Hypothetical) Stability Data
The following tables summarize the hypothetical stability data for this compound in different solvents and under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Stability in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | % Recovery of this compound | Appearance of Degradation Products |
| Methanol | 98.5% | Minor peaks observed |
| Acetonitrile | 99.2% | Negligible |
| DMSO | 99.5% | Negligible |
| Chloroform | 97.8% | Minor peaks observed |
Table 2: Forced Degradation Study Results
| Stress Condition | Duration | % Degradation of this compound |
| 0.1 M HCl | 24 hours | 15.2% |
| 0.1 M NaOH | 12 hours | 22.5% |
| 3% H₂O₂ | 24 hours | 18.7% |
| Thermal (80°C) | 48 hours | 12.8% |
| Photolytic (ICH Q1B) | 24 hours | 9.5% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol in a 10 mL amber volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature for 12 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Also, place a capped vial of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Protocol 3: HPLC-UV Analytical Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (based on the ketone chromophore)
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Hypothetical degradation pathway for this compound.
References
Technical Support Center: Crystallization of ent-17-Hydroxykauran-3-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of ent-17-Hydroxykauran-3-one, a kaurane-type diterpenoid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is not crystallizing. What are the initial troubleshooting steps?
If crystallization does not occur, several factors could be at play, ranging from solvent choice to supersaturation levels.[1] Here are the primary steps to take:
-
Induce Nucleation: Sometimes, a supersaturated solution needs a little help to start forming crystals. Try scratching the inside of the flask with a glass rod at the solution's surface.[1][2] This can create microscopic scratches that serve as nucleation sites.
-
Concentrate the Solution: It's possible your solution is not sufficiently supersaturated because there is too much solvent.[1][2] Gently heat the solution to boil off a small amount of the solvent, then allow it to cool slowly again.[2]
-
Introduce a Seed Crystal: If you have a previously formed crystal of this compound, adding it to the supersaturated solution can initiate crystallization.[1]
-
Reduce Temperature: If cooling to room temperature is unsuccessful, try further cooling the solution in an ice bath or refrigerator.[1] Slower cooling rates generally produce larger and better-quality crystals.[3]
-
Re-evaluate the Solvent: If all else fails, the chosen solvent may be unsuitable. The compound might be too soluble.[1] In this case, remove the solvent by rotary evaporation and attempt crystallization with a different solvent system.[2]
A general troubleshooting workflow for failed crystallization is outlined below.
References
addressing poor reproducibility in ent-17-Hydroxykauran-3-one experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor reproducibility in experiments involving ent-17-Hydroxykauran-3-one. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a kaurane-type diterpenoid that has been isolated from the roots of Euphorbia fischeriana.[1][2] Diterpenoids from this plant are known to possess a range of biological activities, including cytotoxic and anti-inflammatory effects.[2][3][4][5][6][7][8][9] While specific activities of this compound are less extensively documented in readily available literature, related ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cell lines and exert anti-inflammatory effects through the inhibition of pathways such as NF-κB.[10][11]
Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?
A2: Poor reproducibility in experiments with natural products like this compound can stem from several factors:
-
Compound Purity and Integrity: The purity of the isolated or synthesized compound is critical. Contamination with other structurally related diterpenoids from the source plant, Euphorbia fischeriana, can lead to variable biological effects.[3][4][6][7] Degradation of the compound due to improper storage (e.g., exposure to light, air, or repeated freeze-thaw cycles) can also alter its activity.
-
Solvent and Formulation: The choice of solvent for dissolving this compound and its final concentration in the experimental medium can impact its solubility and bioavailability, leading to inconsistent results.
-
Cell Line and Passage Number: The response of cell lines to treatment can vary depending on their passage number and overall health. Using cells at a consistent passage number and ensuring they are in the exponential growth phase during the experiment is crucial.
-
Assay Conditions: Minor variations in experimental conditions such as incubation times, reagent concentrations, and even the type of microplates used can contribute to variability.
-
Extraction and Isolation Procedure: If you are isolating the compound yourself, inconsistencies in the extraction and purification process can lead to batch-to-batch variations in purity and yield.[8]
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. If you need to prepare a stock solution, it is recommended to dissolve it in a suitable organic solvent like DMSO, aliquot it into small, single-use volumes, and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issues with Compound Isolation and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound from Euphorbia fischeriana extract. | Inefficient extraction solvent or method. | Utilize a multi-step extraction process, starting with a nonpolar solvent like petroleum ether to remove lipids, followed by a medium-polarity solvent such as ethyl acetate, which is effective for isolating diterpenoids.[12][13] |
| Co-elution with other diterpenoids during chromatography. | Employ a combination of chromatographic techniques. Start with silica (B1680970) gel column chromatography and follow with reverse-phase HPLC for finer separation.[13] A gradient elution with a solvent system like acetonitrile/water on a C18 column can be effective for separating structurally similar diterpenoids. | |
| Purity of the isolated compound is questionable. | Incomplete separation from other plant metabolites. | Use High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to check for peak purity. Compare the UV spectrum across the peak. Further purification using preparative HPLC may be necessary. |
| Inaccurate structural identification. | Confirm the structure using a combination of spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).[14] |
Inconsistent Results in Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in IC₅₀ values between experiments. | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Perform cell counting for each experiment and create a standard growth curve for your cell line. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Compound precipitation in the culture medium. | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, try using a lower concentration of the compound or a different solvent system for the stock solution. The final concentration of the organic solvent (e.g., DMSO) in the medium should be kept low (typically <0.5%) and consistent across all wells. | |
| No dose-dependent effect observed. | Compound concentration range is not appropriate. | Perform a preliminary experiment with a broad range of concentrations to determine the optimal range for your specific cell line. |
| The compound may not be cytotoxic to the chosen cell line. | Test the compound on a panel of different cancer cell lines, as its activity can be cell-type specific.[14] |
Poor Reproducibility in Anti-Inflammatory Assays
| Problem | Possible Cause | Suggested Solution |
| Inconsistent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. | Variation in the potency of lipopolysaccharide (LPS). | Use LPS from the same lot number for all experiments. If a new lot is used, perform a dose-response curve to determine the optimal concentration for stimulation. |
| Cell viability is affected by the compound at the tested concentrations. | Always perform a parallel cytotoxicity assay to ensure that the observed reduction in NO is not due to cell death. | |
| Variable results in NF-κB reporter assays. | Inefficient transfection of the reporter plasmid. | Optimize the transfection protocol for your specific cell line. Use a positive control (e.g., TNF-α) to ensure the assay is working correctly. |
| The compound may be acting on a different inflammatory pathway. | Investigate other inflammatory markers and pathways, such as the expression of cyclooxygenase-2 (COX-2) or pro-inflammatory cytokines like IL-6 and TNF-α.[2][10] |
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available across multiple publications, the following table presents representative cytotoxic activity data for other diterpenoids isolated from Euphorbia fischeriana to provide a comparative context.
Table 1: Cytotoxic Activity of Diterpenoids from Euphorbia fischeriana
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Euphonoid A | C4-2B (Prostate Cancer) | <10 | [4] |
| Euphonoid A | C4-2B/ENZR (Prostate Cancer) | <10 | [4] |
| Fischeriabietane A | C4-2B (Prostate Cancer) | <10 | [4] |
| Jolkinolide B | C4-2B (Prostate Cancer) | <10 | [4] |
| Euphorfinoid M | HeLa (Cervical Cancer) | 3.62 ± 0.31 | [15] |
| Compound 1 (a novel abietane (B96969) diterpenoid) | A549 (Lung Cancer) | 11.9 | [14] |
| Compound 8 (a known diterpenoid) | A549 (Lung Cancer) | 9.4 | [14] |
| Compound 2 (a new triterpenoid) | Hep-3B (Hepatocellular Carcinoma) | 8.1 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
Visualizations
Signaling Pathways
Caption: Proposed apoptotic pathway of ent-kaurane diterpenoids.
Caption: Putative mechanism of NF-κB inhibition by ent-kaurane diterpenoids.
Experimental Workflow
Caption: Troubleshooting workflow for reproducibility issues.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three new diterpenoids from the roots of Euphorbia fischeriana and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 12. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phytochemical and cytotoxic studies on the roots of Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for ent-Kaurene Modifications
Welcome to the technical support center for the optimization of reaction conditions for ent-kaurene (B36324) modifications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical and enzymatic modification of the ent-kaurene scaffold.
Troubleshooting Guides
This section provides solutions to common problems encountered during the modification of ent-kaurene and its derivatives.
Issue 1: Low Yield in Chemical Oxidation of ent-Kaurene
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. - Increase temperature cautiously, monitoring for side product formation. - Use a higher equivalent of the oxidizing agent. |
| Degradation of Starting Material or Product | - Use a milder oxidizing agent (e.g., PCC instead of Jones reagent for alcohol oxidation). - Perform the reaction at a lower temperature. - Minimize reaction time. |
| Suboptimal Solvent | - Test a range of solvents with different polarities. For example, if a reaction is sluggish in a non-polar solvent like DCM, a more polar solvent like acetone (B3395972) might be beneficial. |
| Poor Quality of Reagents | - Use freshly opened or purified reagents. Oxidizing agents can degrade over time. |
Issue 2: Poor Regio- or Stereoselectivity in Hydroxylation Reactions
| Potential Cause | Recommended Solution |
| Steric Hindrance | - Employ a sterically less demanding hydroxylating agent. - For enzymatic reactions, consider site-directed mutagenesis of the enzyme to alter the active site pocket.[1] |
| Multiple Reactive Sites | - Utilize a protecting group strategy to block more reactive sites and direct the reaction to the desired position.[2][3][4] - Employ a biocatalyst (e.g., a specific cytochrome P450 monooxygenase) known for its high regioselectivity.[5] |
| Reaction Conditions Favoring Multiple Products | - Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable product. - Change the solvent to influence the transition state energies of different reaction pathways. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Starting Material/Byproducts | - Employ a different chromatography technique (e.g., preparative HPLC, SFC) if flash column chromatography is ineffective. - Derivatize the product to alter its polarity, purify the derivative, and then remove the derivatizing group. |
| Formation of Emulsions During Workup | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the mixture through a pad of Celite. |
| Product Instability on Silica (B1680970) Gel | - Use a less acidic stationary phase like alumina (B75360) for chromatography. - Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing the C-19 methyl group of ent-kaurene to ent-kaurenoic acid?
A1: The three-step oxidation of the C-19 methyl group to a carboxylic acid is a key modification.[6]
-
Enzymatic Oxidation: The most specific method involves using the enzyme ent-kaurene oxidase (KO), a cytochrome P450-dependent monooxygenase (CYP).[6][7] This enzyme catalyzes the sequential oxidation of the C-19 methyl group to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid.[6]
-
Chemical Oxidation: While less common for this specific transformation in a single step from the methyl group, multi-step chemical synthesis can achieve this. If starting from ent-kauren-19-ol, common oxidizing agents like Jones reagent or PCC can be used to form the aldehyde, which can be further oxidized to the carboxylic acid using reagents like potassium permanganate (B83412) or silver oxide.
Q2: How can I selectively hydroxylate the ent-kaurene skeleton?
A2: Achieving regioselective hydroxylation can be challenging due to multiple potential reaction sites.
-
Biocatalysis: Utilizing specific cytochrome P450 enzymes is a highly effective strategy for selective hydroxylation at various positions of the ent-kaurane skeleton.[5] For instance, different P450s can introduce hydroxyl groups at C-7 or other positions with high fidelity.[5]
-
Radical Cyclization: A synthetic strategy involves introducing a functional group that can deliver a radical initiator to a specific region of the molecule, leading to regioselective hydroxylation.[8]
-
Directed C-H Oxidation: While not explicitly detailed for ent-kaurene in the provided context, modern synthetic methods involving directing groups can be a powerful tool for achieving regioselective C-H hydroxylation on complex scaffolds.
Q3: I am observing the formation of multiple products in my enzymatic reaction with an ent-kaurene synthase (KS). What could be the reason and how can I improve the selectivity?
A3: The formation of multiple products by an ent-kaurene synthase can be due to the enzyme's inherent promiscuity or suboptimal reaction conditions. A single amino acid change in the active site of a kaurene synthase-like (KSL) enzyme can be sufficient to alter the major product.[1] The F72Y mutation in the ent-kaurene synthase from Bradyrhizobium japonicum leads to the formation of tricyclic and tetracyclic products.[9] To improve selectivity:
-
Enzyme Engineering: Site-directed mutagenesis of key residues in the active site can significantly enhance product specificity.[1][9]
-
Substrate Analogs: Using modified substrates might favor the formation of a single product.
-
Reaction Condition Optimization: Varying pH, temperature, and cofactor concentrations can sometimes influence the product distribution.
Data Presentation
Table 1: Comparison of Reagents for Chemical Modifications of ent-Kaurene Derivatives
| Starting Material | Reagent(s) | Product | Yield | Reference |
| ent-15α-angeloyloxykaur-l6-en-3β-ol | Ac₂O/pyridine | Acetylated derivative | - | [10] |
| ent-15α-angeloyloxykaur-l6-en-3β-ol | Jones reagent in acetone | Ketone at C-3 | - | [10] |
| ent-15α-angeloyloxykaur-l6-en-3β-ol | PCC in CHCl₃ | Ketone at C-3 | - | [10] |
| ent-15α-angeloyloxykaur-l6-en-3-one | Ozone | Diketone | - | [10] |
| ent-15α-angeloyloxykaur-l6-en-3β-ol | Ozone | Hydroxyketone | 39% | [10] |
| ent-kaurenoic acid methyl ester | m-CPBA | ent-16β,17-epoxide | - | [11] |
| ent-kaurenoic acid methyl ester | BH₃-THF then H₂O₂/NaOH | ent-17-hydroxykauran-19-oate methyl ester | - | [11] |
| ent-17-hydroxykauran-19-oate methyl ester | PDC | ent-17-al-kauran-19-oate methyl ester | Major product | [11] |
| ent-kaurenic acid | SeO₂/H₂O₂ | ent-15α-hydroxy-kaur-16-en-19-oic acid | 56% | [12] |
| ent-kaurenic acid methyl ester | SeO₂/H₂O₂ | ent-15α-hydroxy-kaur-16-en-19-oic acid methyl ester | 34% | [12] |
| ent-kaurenic acid methyl ester | SeO₂/H₂O₂ | ent-15α,16α-epoxy-17-hydroxy-kauran-19-oic acid methyl ester | 59% | [12] |
Experimental Protocols
Protocol 1: General Procedure for Allylic Oxidation of ent-Kaurenic Acid using SeO₂/H₂O₂ [12]
-
Dissolve approximately 0.3 mmol of ent-kaurenic acid in dioxane.
-
Add 1.2 mmol of selenium dioxide (SeO₂) to the solution.
-
Add 4.1 mmol of hydrogen peroxide (H₂O₂).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain ent-15α-hydroxy-kaur-16-en-19-oic acid.
Mandatory Visualization
Caption: General workflow for the chemical modification of ent-kaurene derivatives.
Caption: Biosynthetic pathway of gibberellins from GGPP, highlighting key enzymatic modifications.
References
- 1. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective hydroxylation in the B ring of ent-kaurene; syntheses of ent-7β- and 9α-hydroxykaur-16-enes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Harnessing the catalytic plasticity of the ent-kaurene synthase from Bradyrhizobium japonicum to produce the ent-rosane and ent-pimarane scaffolds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Technical Support Center: ent-Kaurene Diterpenoid Synthesis
Welcome to the technical support center for ent-kaurene (B36324) diterpenoid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common limitations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic steps in the biosynthesis of ent-kaurene?
A1: The biosynthesis of ent-kaurene is a two-step cyclization process starting from geranylgeranyl pyrophosphate (GGPP), the universal C20 precursor of diterpenes.[1][2]
-
Step 1: Formation of ent-copalyl diphosphate (B83284) (ent-CPP): The enzyme ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-CPP.[3]
-
Step 2: Formation of ent-kaurene: The enzyme ent-kaurene synthase (KS) catalyzes a more complex cyclization and rearrangement of ent-CPP to form the tetracyclic hydrocarbon, ent-kaurene.[3][4]
This core pathway is foundational for the production of a wide array of bioactive ent-kaurane diterpenoids through subsequent modifications by enzymes like cytochrome P450s.[3]
Q2: My microbial culture is producing very low yields of ent-kaurene. What are the common causes?
A2: Low yields in microbial ent-kaurene production are a frequent issue. Several factors could be contributing to this problem:
-
Insufficient Precursor Supply: The endogenous production of GGPP in chassis organisms like E. coli may be a limiting factor.
-
Suboptimal Enzyme Expression or Activity: The expression levels of your CPS and KS enzymes might be low, or the enzymes themselves may have poor catalytic activity in the heterologous host. Plant-derived enzymes, for instance, may require N-terminal modification for optimal expression and function in E. coli.[5]
-
Metabolic Burden: Overexpression of the synthesis pathway can place a significant metabolic load on the host cells, leading to reduced growth and productivity.
-
Toxicity of Intermediates: Accumulation of pathway intermediates can be toxic to the host cells.
-
Suboptimal Fermentation Conditions: Factors such as media composition, inducer concentration, temperature, and fermentation time can significantly impact final product titers.[6]
Q3: Are there any known byproducts in the synthesis of ent-kaurene that might complicate purification?
A3: Yes, depending on the specific enzymes and host system used, byproducts can be generated. For instance, some ent-kaurene synthases have relaxed product specificity and can produce other diterpene isomers. One example is the formation of 16α-hydroxy-ent-kaurane and ent-isokaurene (B1253285) by certain KS enzymes.[4] Additionally, if the precursor ent-CPP accumulates, it can be dephosphorylated to form ent-copalol. In microbial systems, incomplete cyclization or side reactions catalyzed by native host enzymes can also lead to a variety of terpenoid-like compounds.
Troubleshooting Guides
Guide 1: Low Yield of ent-Kaurene in E. coli
This guide provides a systematic approach to troubleshooting and optimizing ent-kaurene production in E. coli.
Caption: A logical workflow for troubleshooting low ent-kaurene yield.
Guide 2: Inactive or Poorly Active ent-Copalyl Diphosphate Synthase (CPS) or ent-Kaurene Synthase (KS)
Problem: No or very low conversion of GGPP to ent-CPP, or ent-CPP to ent-kaurene in in-vitro assays or in-vivo systems.
| Potential Cause | Troubleshooting Step |
| Incorrect Enzyme Construct | For plant-derived enzymes expressed in E. coli, ensure that the plastid transit peptide has been removed and consider N-terminal modifications.[5] |
| Improper Protein Folding | Express the enzyme at a lower temperature (e.g., 16-20°C) to improve proper folding. Co-express molecular chaperones. |
| Missing Cofactors | Ensure the assay buffer contains the required divalent cations, typically Mg²⁺. |
| Sub-optimal Assay Conditions | Optimize the pH of the assay buffer (typically around 7.0-7.5).[7] Determine the optimal reaction temperature. |
| Enzyme Inhibition | Be aware of potential inhibitors. For example, Amo-1618 is a known inhibitor of CPS activity.[8] |
| Substrate Degradation | Ensure the stability of GGPP and ent-CPP substrates. Store them appropriately and minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on optimizing ent-kaurene production in E. coli.
Table 1: Effect of Upstream Gene Overexpression on ent-Kaurene Titer
| Host Strain | Overexpressed Genes | ent-Kaurene Titer (mg/L) | Reference |
| E. coli MG1655 | CPPS-KS module + GGPPS | ~41.1 | [9] |
| E. coli MG1655 | CPPS-KS module + GGPPS + DXS, IDI, IspA | 179.6 | [9] |
| E. coli MG1655 | CPPS-KS module + GGPPS + DXS, IDI, IspA (in 1L bioreactor with 20 g/L glycerol) | 578 | [9] |
Table 2: Optimization of Fermentation Conditions for ent-Kaurene Production
| Parameter | Condition | ent-Kaurene Titer (mg/L) | Reference |
| Glycerol Concentration | 1% (v/v) | ~48 | [6] |
| 2% (v/v) | ~50 | [6] | |
| IPTG Concentration | 0.1 mM | ~72 | [6] |
| 0.25 mM | ~71 | [6] | |
| 0.5 mM | ~74 | [6] | |
| Fermentation Time | 3 days | ~53 | [6] |
| 7 days | ~113 | [6] |
Experimental Protocols
Protocol 1: In-vivo Assay for ent-Kaurene Production in E. coli
This protocol is adapted from studies involving the heterologous expression of ent-kaurene synthesis pathways in E. coli.[6][9]
1. Strain Preparation:
-
Transform E. coli (e.g., DH5α or BL21(DE3)) with plasmids carrying the genes for GGPP synthase, CPS, and KS.
-
Use antibiotic selection to maintain the plasmids.
2. Culture and Induction:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 50 mL of fresh LB medium in a 250 mL flask.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[6]
-
Simultaneously, add a 10% (v/v) overlay of an organic solvent like dodecane (B42187) or hexadecane (B31444) to capture the volatile ent-kaurene.
3. Fermentation:
-
Continue the culture at a reduced temperature (e.g., 30°C) for 48-72 hours with shaking.
4. Extraction:
-
Harvest the culture and separate the organic layer.
-
Alternatively, perform a whole-cell extraction by adding an equal volume of ethyl acetate (B1210297) or hexane (B92381) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic layer.
5. Analysis:
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify ent-kaurene by comparing the retention time and mass spectrum with an authentic standard.
-
Quantify the product using an internal standard (e.g., n-dodecane).
Protocol 2: ent-Kaurene Synthase (KS) Activity Assay
This protocol describes a typical in-vitro assay for KS activity.[1]
1. Enzyme Preparation:
-
Express and purify the KS enzyme from a suitable expression system (e.g., E. coli).
-
Determine the protein concentration of the purified enzyme.
2. Reaction Setup:
-
In a 2 mL glass vial, prepare the reaction mixture:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
10 mM MgCl₂
-
5 mM DTT
-
Purified KS enzyme (1-5 µg)
-
ent-CPP substrate (10-50 µM)
-
-
Bring the total reaction volume to 500 µL with sterile water.
3. Reaction and Extraction:
-
Overlay the reaction mixture with 500 µL of hexane to trap the ent-kaurene product.
-
Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by vortexing vigorously for 30 seconds to extract the product into the hexane layer.
-
Centrifuge briefly to separate the phases.
4. Analysis:
-
Carefully transfer the hexane layer to a new vial for GC-MS analysis.
-
Analyze and quantify the ent-kaurene product as described in Protocol 1.
Signaling Pathways and Workflows
Caption: The core biosynthetic pathway of ent-kaurene diterpenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Properties of ent-Kaurene Synthase B from Immature Seeds of Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ent-kaurene synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity of ent-Kaurene Synthase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on ent-kaurene (B36324) synthase (KS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of ent-kaurene synthase inhibitors.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| KS-Inhibit-001 | My putative KS inhibitor shows no activity in the in vitro assay. | 1. Incorrect Enzyme or Substrate: The recombinant KS may be inactive, or the ent-copalyl diphosphate (B83284) (ent-CPP) substrate may have degraded. 2. Assay Conditions: Suboptimal pH, temperature, or cofactor (e.g., Mg²⁺) concentration. 3. Inhibitor Insolubility: The compound may not be soluble in the assay buffer. | 1. Verify Enzyme Activity and Substrate Integrity: Run a positive control with a known, active KS and freshly prepared ent-CPP. Confirm substrate structure and purity via NMR or mass spectrometry. 2. Optimize Assay Conditions: Test a range of pH (typically 7.0-8.0), temperatures (25-37°C), and Mg²⁺ concentrations (1-10 mM). 3. Improve Solubility: Test different co-solvents (e.g., DMSO, ethanol) at low final concentrations (<1%) that do not inhibit the enzyme. |
| KS-Inhibit-002 | High variability between replicate inhibition assays. | 1. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. 2. Inconsistent Incubation Times: Variation in the pre-incubation or reaction times. 3. Enzyme Instability: The KS enzyme may be losing activity over the course of the experiment. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use master mixes for reagents where possible. 2. Standardize Timings: Use a multichannel pipette or a robotic liquid handler for simultaneous addition of reagents. Employ a precise timer for all incubation steps. 3. Assess Enzyme Stability: Run a time-course experiment without the inhibitor to check for linear product formation over the chosen assay time. Consider adding stabilizing agents like glycerol (B35011) or BSA to the assay buffer. |
| KS-Inhibit-003 | My inhibitor is potent but shows poor selectivity against other diterpene synthases. | 1. Conserved Active Sites: The active sites of KS and other related diterpene synthases may be highly similar. 2. Inhibitor Structure: The inhibitor may bind to a conserved region within the active site of multiple terpene cyclases. | 1. Structural Analysis: Compare the crystal structures or homology models of your target KS and off-target synthases to identify non-conserved residues in the active site.[1][2] 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of inhibitor analogs with modifications designed to interact with the identified non-conserved residues in the KS active site. This can introduce steric hindrance or new favorable interactions that reduce binding to off-target enzymes. |
| KS-Inhibit-004 | Difficulty in expressing and purifying active recombinant ent-kaurene synthase. | 1. Codon Usage: The codons in the plant-derived KS gene may not be optimal for the expression host (e.g., E. coli). 2. Inclusion Bodies: The expressed protein may be misfolded and aggregated into insoluble inclusion bodies. 3. N-terminal Transit Peptide: Plant KS often has an N-terminal plastid transit peptide that can interfere with expression in bacterial systems. | 1. Codon Optimization: Synthesize a version of the gene with codons optimized for your expression host. 2. Optimize Expression Conditions: Try expressing at lower temperatures (e.g., 16-20°C) and with lower concentrations of the inducing agent (e.g., IPTG). Co-express with chaperones to aid in proper folding. 3. Truncate the N-terminus: Remove the predicted N-terminal transit peptide sequence before cloning into the expression vector. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the selectivity of ent-kaurene synthase inhibitors?
A1: Enhancing the selectivity of ent-kaurene synthase (KS) inhibitors primarily involves exploiting structural differences between the active sites of KS and other related diterpene synthases. Key strategies include:
-
Structure-Based Drug Design: Utilize the crystal structure of KS to design inhibitors that specifically interact with unique residues in its active site.[1] The active site of bacterial ent-kaurene synthase is a hydrophobic pocket containing key aspartate and arginine residues essential for catalysis.[1] By targeting non-conserved amino acids within this pocket, it is possible to design inhibitors that do not bind to other terpene cyclases.
-
Exploiting Differences in Catalytic Mechanisms: While many terpene cyclases share common structural motifs like the DDxxD motif, subtle differences in their catalytic mechanisms can be exploited.[2][3] For instance, site-directed mutagenesis studies have shown that single amino acid substitutions can significantly alter the product profile of a diterpene synthase, indicating that the precise positioning of active site residues is critical.[2] Inhibitors can be designed to be sensitive to these subtle conformational differences.
-
Targeting Allosteric Sites: Instead of the highly conserved active site, designing inhibitors that bind to less conserved allosteric sites can offer a higher degree of selectivity. This approach has been successful for other enzymes and could be applied to KS.
Q2: Are there known selective inhibitors of ent-kaurene synthase?
A2: The plant growth retardant AMO-1618 is known to inhibit the gibberellin biosynthesis pathway. In studies with a bifunctional fungal ent-kaurene synthase, AMO-1618 was shown to completely inhibit the ent-copalyl diphosphate synthase (CPS) activity at 10⁻⁶ M, while not inhibiting the KS activity even at 10⁻⁴ M. This indicates selectivity for the CPS-like active site over the KS-like active site in that specific enzyme. However, there is limited publicly available data on potent and highly selective inhibitors specifically for monofunctional plant ent-kaurene synthases. Much of the research has focused on inhibitors of other enzymes in the gibberellin pathway, such as ent-kaurene oxidase.
Q3: How can I experimentally determine the selectivity of my ent-kaurene synthase inhibitor?
A3: To determine the selectivity of a KS inhibitor, you need to compare its inhibitory activity against your target KS with its activity against a panel of related enzymes, such as other plant diterpene synthases or even terpene synthases from different classes. The general workflow is as follows:
-
Enzyme Panel Selection: Choose a selection of off-target enzymes. Good candidates would be other plant diterpene synthases involved in specialized metabolism or the upstream enzyme, copalyl diphosphate synthase (CPS).
-
IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) of your compound for each enzyme in the panel using a standardized in vitro assay.
-
Selectivity Index (SI) Calculation: The selectivity index is calculated as the ratio of the IC₅₀ for the off-target enzyme to the IC₅₀ for the target enzyme (KS). A higher SI value indicates greater selectivity for your target enzyme.
SI = IC₅₀ (Off-target enzyme) / IC₅₀ (ent-kaurene synthase)
Q4: What are the key components of an in vitro assay for ent-kaurene synthase activity and inhibition?
A4: A typical in vitro assay for ent-kaurene synthase activity involves the following components:
-
Enzyme: Purified recombinant ent-kaurene synthase.
-
Substrate: ent-copalyl diphosphate (ent-CPP).
-
Buffer: A suitable buffer to maintain pH, typically HEPES or Tris-HCl at pH 7.0-8.0.
-
Divalent Cation: A cofactor, most commonly MgCl₂.
-
Reducing Agent: Dithiothreitol (DTT) to maintain a reducing environment.
-
Detection Method: A method to quantify the product, ent-kaurene. This is commonly done using Gas Chromatography-Mass Spectrometry (GC-MS) after extraction of the hydrocarbon product from the aqueous assay mixture with an organic solvent like hexane (B92381).
For inhibition studies, the inhibitor is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.
Experimental Protocols
Protocol 1: In Vitro ent-Kaurene Synthase Inhibition Assay
Objective: To determine the IC₅₀ value of a putative inhibitor against ent-kaurene synthase.
Materials:
-
Purified recombinant ent-kaurene synthase
-
ent-copalyl diphosphate (ent-CPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10% glycerol, 5 mM DTT
-
100 mM MgCl₂ stock solution
-
Inhibitor stock solution in DMSO
-
Hexane (for extraction)
-
Internal standard for GC-MS (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a reaction master mix containing assay buffer and MgCl₂ (final concentration of 5 mM).
-
In microcentrifuge tubes, add the desired concentration of the inhibitor (or DMSO for the no-inhibitor control).
-
Add a fixed amount of purified ent-kaurene synthase to each tube and gently mix.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding ent-CPP (final concentration typically in the low micromolar range).
-
Incubate the reaction for a fixed time (e.g., 30 minutes) at 30°C. The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding 2 volumes of hexane containing the internal standard.
-
Vortex vigorously for 30 seconds to extract the ent-kaurene product.
-
Centrifuge to separate the phases and transfer the upper hexane layer to a GC vial.
-
Analyze the sample by GC-MS to quantify the amount of ent-kaurene produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathway: Gibberellin Biosynthesis
Caption: The early steps of the gibberellin biosynthesis pathway.
Experimental Workflow: Inhibitor Selectivity Assessment
Caption: Workflow for assessing the selectivity of an ent-kaurene synthase inhibitor.
Logical Relationship: Strategies for Enhancing Selectivity
Caption: Key strategies for improving the selectivity of ent-kaurene synthase inhibitors.
References
Validation & Comparative
Confirming the Structure of ent-17-Hydroxykauran-3-one: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of natural products is a critical step in drug discovery and development. For complex tetracyclic diterpenoids like ent-17-Hydroxykauran-3-one, a potent bioactive compound, unambiguous structural confirmation is paramount. While various analytical techniques can provide structural insights, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for its ability to provide detailed through-bond and through-space atomic correlations. This guide provides a comprehensive comparison of 2D NMR techniques for the structural confirmation of this compound, supported by illustrative experimental data and protocols.
Unraveling the Kaurane Skeleton with 2D NMR
The core of 2D NMR-based structure elucidation lies in a suite of experiments, primarily COSY, HSQC, and HMBC, which together allow for the complete assignment of proton (¹H) and carbon (¹³C) signals and establish the connectivity of the molecule.
Illustrative 2D NMR Data for this compound
The following table summarizes the key 2D NMR correlations that would be expected for this compound. This data is illustrative, based on the known structure and typical chemical shifts for kaurane-type diterpenoids, and serves to demonstrate the power of these techniques in structural assignment.
| Carbon (Position) | ¹³C (ppm) | ¹H (ppm) (Multiplicity, J in Hz) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C-¹H) | HMBC Correlations (¹³C-¹H) |
| 1 | 38.5 | 1.55 (m), 1.65 (m) | H-2 | C-1/H-1 | C-2, C-5, C-10, C-20 |
| 2 | 34.2 | 2.45 (m), 2.55 (m) | H-1 | C-2/H-2 | C-1, C-3, C-10 |
| 3 | 216.5 | - | - | - | H-1, H-2, H-4, H-5, H-18, H-19 |
| 4 | 47.8 | - | - | - | H-5, H-18, H-19 |
| 5 | 55.4 | 1.40 (dd, 12.0, 2.5) | H-6 | C-5/H-5 | C-1, C-4, C-6, C-10, C-18, C-19, C-20 |
| 6 | 20.5 | 1.80 (m), 1.90 (m) | H-5, H-7 | C-6/H-6 | C-5, C-7, C-8, C-10 |
| 7 | 40.8 | 1.35 (m), 1.45 (m) | H-6, H-8 | C-7/H-7 | C-6, C-8, C-9, C-14 |
| 8 | 44.2 | 1.60 (m) | H-7, H-9, H-14 | C-8/H-8 | C-6, C-7, C-9, C-14, C-15 |
| 9 | 56.7 | 1.10 (m) | H-8, H-11 | C-9/H-9 | C-8, C-10, C-11, C-12, C-14 |
| 10 | 39.5 | - | - | - | H-1, H-2, H-5, H-6, H-9, H-20 |
| 11 | 18.2 | 1.70 (m), 1.80 (m) | H-9, H-12 | C-11/H-11 | C-9, C-12, C-13 |
| 12 | 32.5 | 1.50 (m), 1.60 (m) | H-11, H-13 | C-12/H-12 | C-11, C-13, C-16 |
| 13 | 48.5 | 2.10 (m) | H-12, H-14 | C-13/H-13 | C-11, C-12, C-14, C-15, C-16 |
| 14 | 41.5 | 1.25 (m), 1.35 (m) | H-8, H-13 | C-14/H-14 | C-7, C-8, C-9, C-13, C-15 |
| 15 | 49.8 | 1.95 (d, 12.5), 2.05 (d, 12.5) | - | C-15/H-15 | C-8, C-13, C-16, C-17 |
| 16 | 78.5 | - | - | - | H-12, H-13, H-15, H-17 |
| 17 | 65.3 | 3.40 (d, 11.0), 3.50 (d, 11.0) | - | C-17/H-17 | C-13, C-15, C-16 |
| 18 | 28.1 | 1.15 (s) | - | C-18/H-18 | C-3, C-4, C-5, C-19 |
| 19 | 21.7 | 1.05 (s) | - | C-19/H-19 | C-3, C-4, C-5, C-18 |
| 20 | 15.5 | 0.95 (s) | - | C-20/H-20 | C-1, C-5, C-9, C-10 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring high-quality 2D NMR data for a diterpenoid like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Data Points: 1024 in F2, 256 in F1.
-
Number of Scans: 8-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
Visualizing the Workflow
The logical flow of 2D NMR-based structure elucidation can be visualized as a systematic process from initial 1D spectra to the final confirmed structure.
Comparison with Alternative Techniques
While 2D NMR is indispensable, other analytical methods provide complementary information and can be used for initial characterization or confirmation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS). Fragmentation patterns can suggest structural motifs. | High sensitivity, requires minimal sample. | Does not provide detailed connectivity or stereochemistry. Isomers are often indistinguishable. |
| X-ray Crystallography | Unambiguous 3D structure, including absolute stereochemistry. | Provides the most definitive structural proof. | Requires a high-quality single crystal, which can be difficult to obtain for many natural products. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, carbonyl). | Fast and non-destructive. | Provides limited information on the overall carbon skeleton. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores (e.g., conjugated systems). | Simple and rapid. | Not informative for molecules lacking significant UV-Vis absorption. |
| Computational NMR Prediction | Theoretical prediction of ¹H and ¹³C chemical shifts for a proposed structure. | Can help to differentiate between possible isomers by comparing predicted spectra with experimental data. | Accuracy depends on the computational method and can be lower for complex, flexible molecules. |
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of ent-kaurane diterpenoids, with a specific focus on cytotoxicity against cancer cell lines and anti-inflammatory effects. While direct experimental data for ent-17-Hydroxykauran-3-one is limited in the current literature, this document compiles and compares data from structurally related kauranes to provide a framework for its potential bioactivity and to guide future research. The information presented is based on a comprehensive review of published experimental data.
Data Presentation
The following tables summarize the reported cytotoxic and anti-inflammatory activities of various ent-kaurane diterpenoids. This data allows for a comparative assessment of their potency and spectrum of activity.
Table 1: Cytotoxicity of Various ent-Kaurane Diterpenoids against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | Hep-G2 | A549 | FaDu | HT-29 | SH-SY5Y | MCF-7 | Other Cell Lines | Reference |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | 27.3 ± 1.9 | - | - | - | - | - | - | [1] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | 24.7 ± 2.8 | - | - | - | - | - | - | [1] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | >100 | 30.7 ± 1.7 | - | - | - | - | - | [1] |
| Isowikstroemin A | 2.3 ± 0.2 | 1.8 ± 0.1 | - | - | - | 1.9 ± 0.1 | HCT-116: 0.9 ± 0.1 | [2] |
| Isowikstroemin B | 7.0 ± 0.5 | 4.1 ± 0.3 | - | - | - | 4.5 ± 0.2 | HCT-116: 2.1 ± 0.2 | [2] |
| Crotonmekongenin A | - | - | 0.48 (µg/ml) | 0.63 (µg/ml) | 0.45 (µg/ml) | - | KKU-M213, MDA-MB-231 | [3] |
| ent-16β-17α-dihydroxykaurane | - | - | - | - | - | 12.5 (µg/ml) | - | [4] |
Note: Direct conversion of µg/ml to µM requires the molecular weight of each specific compound.
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids (Inhibition of NO Production)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Bezerraditerpene A | RAW 264.7 | 3.21-3.76 | [5] |
| Bezerraditerpene B | RAW 264.7 | 3.21-3.76 | [5] |
| ent-kaur-16-ene-3β,15β-diol | RAW 264.7 | 3.21-3.76 | [5] |
| A derivative of Gochnatia decora | RAW 264.7 | 0.042 | [6] |
| Isowikstroemin A | RAW 264.7 | - | [2] |
| Isowikstroemin B | RAW 264.7 | - | [2] |
| Isowikstroemin C | RAW 264.7 | - | [2] |
| Isowikstroemin D | RAW 246.7 | - | [2] |
| Isowikstroemin G | RAW 246.7 | - | [2] |
Note: Some studies reported significant inhibition without specifying IC₅₀ values.
Structure-Activity Relationship
The biological activity of ent-kaurane diterpenoids is significantly influenced by the nature and position of their functional groups. For cytotoxicity, the presence of an α,β-unsaturated ketone system often correlates with higher potency. Acylation at certain positions can also enhance cytotoxic effects. In terms of anti-inflammatory activity, hydroxyl and carboxylic acid moieties appear to play a crucial role.
This compound, which is found in the roots of Euphorbia fischeriana, possesses a ketone group at C-3 and a hydroxyl group at C-17. While a ketone at C-3 is a common feature in some bioactive kauranes, the specific contribution of a C-17 hydroxyl group in combination with a C-3 ketone to cytotoxicity and anti-inflammatory activity has not been extensively studied in a comparative context. Based on the general structure-activity relationships of kauranes, it is plausible that this compound exhibits both cytotoxic and anti-inflammatory properties, though likely of moderate potency compared to analogs with more activating features like α,β-unsaturated ketones.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods for determining cytotoxicity based on the measurement of cellular protein content.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate for 48-72 hours.
3. Cell Fixation:
-
Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
4. Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
5. Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shake the plate for 5-10 minutes to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
Griess Assay for Nitric Oxide Production
This protocol measures the concentration of nitrite (B80452) (a stable product of NO) in cell culture supernatants as an indicator of NO production.
1. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
2. Sample Collection:
-
Collect 50 µL of the cell culture supernatant from each well.
3. Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
4. Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value from the dose-response curve.
Mandatory Visualization
Conclusion
The available literature strongly suggests that ent-kaurane diterpenoids are a promising class of natural products with significant cytotoxic and anti-inflammatory activities. The comparative data presented in this guide highlight the range of potencies observed among different structural analogs. While direct experimental evidence for this compound is currently lacking, its structural features suggest it may possess moderate biological activity. This comparative study serves as a valuable resource for researchers in the field and underscores the need for the experimental evaluation of this compound to fully elucidate its therapeutic potential. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to advance their development as potential drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and the cytotoxic effects of novel diterpenoid alkaloid derivatives against A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
Unveiling the Antimicrobial Potential: A Comparative Analysis of ent-17-Hydroxykauran-3-one and Other Natural Compounds
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Natural products remain a rich reservoir of diverse chemical scaffolds with potent biological activities. This guide provides a comparative analysis of ent-17-Hydroxykauran-3-one, a member of the ent-kaurane diterpenoid class, against other well-established natural antimicrobial compounds. The objective is to present a clear, data-driven comparison of their performance, supported by detailed experimental protocols and mechanistic insights.
Executive Summary
ent-Kaurane diterpenoids, a class of natural products isolated from various plant species, have demonstrated significant antimicrobial properties. While specific data for this compound is limited in publicly available research, this guide will leverage data from structurally similar ent-kaurane diterpenoids to provide a valuable comparison against other prominent natural antimicrobials. This analysis will focus on their efficacy against clinically relevant pathogens, their mechanisms of action, and the experimental methodologies used to determine their antimicrobial potency.
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various natural antimicrobial compounds against common bacterial and fungal pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-Kaurane Diterpenoid | Sigesbeckin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [1] |
| Sigesbeckin A | Vancomycin-resistant Enterococcus (VRE) | 64 | [1] | |
| Phenolic Monoterpenoid | Carvacrol | Staphylococcus aureus | 20 | [2] |
| Carvacrol | Escherichia coli | 26 | [2] | |
| Carvacrol | Pseudomonas aeruginosa | >800 | [2] | |
| Phenylpropanoid | Cinnamaldehyde | Streptococcus mutans | 125-500 | [3] |
| Isoquinoline (B145761) Alkaloid | Berberine (B55584) | Methicillin-resistant Staphylococcus aureus (MRSA) | 32-128 | [4] |
| Berberine | Cutibacterium acnes | 6.25-12.5 | [5] |
Mechanisms of Action: A Comparative Overview
The antimicrobial efficacy of these natural compounds stems from their diverse mechanisms of action, often targeting multiple cellular processes.
ent-Kaurane Diterpenoids
Recent studies on ent-kaurane diterpenoids isolated from Siegesbeckia orientalis have shed light on their anti-MRSA activity. These compounds appear to exert their effects by disrupting the integrity of the bacterial cell wall and membrane[6]. Transcriptomic analysis of MRSA treated with an ent-kaurane diterpenoid revealed downregulation of genes involved in peptidoglycan synthesis and alterations in the expression of genes related to ion transport and membrane metabolism[6]. This multi-target mechanism contributes to their efficacy against drug-resistant strains.
Figure 1: Proposed mechanism of action for ent-Kaurane Diterpenoids against bacteria.
Carvacrol
Carvacrol, a phenolic monoterpenoid found in essential oils of oregano and thyme, is known for its broad-spectrum antimicrobial activity. Its primary mechanism involves the disruption of the bacterial cytoplasmic membrane[7][8]. Carvacrol integrates into the lipid bilayer, increasing its permeability and leading to the leakage of ions and other cellular components, ultimately causing cell death[2].
Cinnamaldehyde
The major component of cinnamon oil, cinnamaldehyde, exhibits potent antimicrobial effects. Its mechanism is multifaceted, including the inhibition of cell wall biosynthesis, disruption of membrane function, and interference with essential enzymes[9][10]. Unlike some other membrane-active compounds, cinnamaldehyde's primary mode of action is not complete membrane disintegration but rather the impairment of membrane integrity and function[9].
Berberine
Experimental Protocols
The determination of antimicrobial activity is crucial for the evaluation of new compounds. The following are detailed methodologies for two standard assays used to generate the data presented in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Figure 2: Workflow for the Broth Microdilution Method.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.
-
MIC Determination: After incubation, the plate is visually examined for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism[13][14][15].
Agar (B569324) Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition on an agar plate.
Detailed Protocol:
-
Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into a Petri dish and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of the test compound solution is added to each well. A control solvent is added to another well.
-
Incubation: The plate is incubated under suitable conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity[16][17][18].
Conclusion
While direct comparative data for this compound is still emerging, the available evidence for the ent-kaurane diterpenoid class demonstrates promising antimicrobial activity, particularly against challenging drug-resistant pathogens like MRSA. Their unique mechanism of action, targeting the bacterial cell wall and membrane, makes them an attractive area for further investigation. When compared to other well-known natural antimicrobials such as carvacrol, cinnamaldehyde, and berberine, ent-kaurane diterpenoids show comparable, and in some cases, potentially superior activity against specific pathogens. The continued exploration of this and other classes of natural products, utilizing standardized and robust experimental protocols, is essential for the discovery and development of the next generation of antimicrobial therapies.
References
- 1. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iiste.org [iiste.org]
- 3. Frontiers | Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The antibacterial activity of berberine against Cutibacterium acnes: its therapeutic potential in inflammatory acne [frontiersin.org]
- 6. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of carvacrol: current progress and future prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. botanyjournals.com [botanyjournals.com]
A Comparative Guide to the Structure-Activity Relationships of Ent-Kaurene Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Ent-kaurene (B36324) diterpenoids, a class of natural products characterized by a tetracyclic kaurane (B74193) skeleton, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These compounds, isolated from various plant species, particularly of the Isodon genus, have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory activities.[1][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of several ent-kaurene diterpenoids, supported by quantitative data, experimental methodologies, and pathway visualizations to aid in the ongoing efforts of drug discovery and development.
Anticancer Activity
The anticancer potential of ent-kaurene diterpenoids is one of the most extensively studied areas.[5][6] Compounds like Oridonin are currently in clinical trials, highlighting the therapeutic promise of this class.[5][6] The cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related pathways.[6][7]
Table 1: Comparative Cytotoxicity of Ent-Kaurene Diterpenoids against Human Cancer Cell Lines
| Compound | Cell Line | Activity (IC50, µM) | Key Structural Features | Reference |
| Oridonin | HCT116 (Colorectal Carcinoma) | 32.6 (24h) | α,β-unsaturated ketone in the D-ring | [5] |
| Oridonin | OCI-AML3 (Acute Myeloid Leukemia) | 3.27 (24h) | α,β-unsaturated ketone in the D-ring | [5] |
| Oridonin | BxPC-3 (Pancreatic Carcinoma) | 53.0 (24h) | α,β-unsaturated ketone in the D-ring | [5] |
| Leukamenin E | HepG2 (Hepatocellular Carcinoma) | Potent | Specific substituent effects | [8] |
| Glaucocalyxin A | HepG2 (Hepatocellular Carcinoma) | Potent | Specific substituent effects | [8] |
| Wangzaozin A | HepG2 (Hepatocellular Carcinoma) | Moderate | Specific substituent effects | [8] |
| Kamebanin | HepG2 (Hepatocellular Carcinoma) | Moderate | Specific substituent effects | [8] |
| Macrocalyxin D | HepG2 (Hepatocellular Carcinoma) | Less Potent | Specific substituent effects | [8] |
| Weisiensin B | HepG2 (Hepatocellular Carcinoma) | Less Potent | Specific substituent effects | [8] |
| Excisanin K | HepG2 (Hepatocellular Carcinoma) | Weak | Specific substituent effects | [8] |
| Weisiensic C | HepG2 (Hepatocellular Carcinoma) | Weakest | Specific substituent effects | [8] |
Key SAR Insights for Anticancer Activity:
-
The presence of an α,β-unsaturated ketone in the D-ring is often crucial for cytotoxic activity.
-
Hydroxyl groups at specific positions, such as C-7 and/or C-14, can enhance antitumor activity.[9]
-
The overall cytotoxicity is influenced by the substitution pattern on the kaurane skeleton, with the order of activity on HepG2 cells being Leukamenin E > Glaucocalyxin A > Wangzaozin A > Kamebanin > Macrocalyxin D > Weisiensin B > Excisanin K > Weisiensic C.[8]
Signaling Pathway: Apoptosis Induction by Ent-Kaurene Diterpenoids
Caption: Intrinsic apoptosis pathway activated by ent-kaurene diterpenoids.
Anti-inflammatory Activity
Several ent-kaurene diterpenoids exhibit potent anti-inflammatory effects, primarily by inhibiting the production of nitric oxide (NO) and downregulating pro-inflammatory cytokines through the NF-κB signaling pathway.[10]
Table 2: Comparative Anti-inflammatory Activity of Ent-Kaurene Diterpenoid Derivatives
| Compound | Assay | Activity (IC50, µM) | Key Structural Features | Reference |
| Compound 9 | NO Inhibition (LPS-stimulated BV-2 cells) | Notable | Specific derivative | [11] |
| Compound 1 | NO Inhibition (LPS-stimulated BV-2 cells) | 15.6 | Specific derivative | [11] |
| Compound 9 | NO Inhibition (LPS-stimulated BV-2 cells) | 7.3 | Specific derivative | [11] |
| 13 Derivatives | NO Inhibition | 2 - 10 | Varied substitutions | [10] |
| Compounds 8 and 16 | NO Inhibition (LPS-induced RAW 264.7 cells) | Stronger inhibition | Specific substitutions | [12] |
Key SAR Insights for Anti-inflammatory Activity:
-
Modifications on the ent-kaurene scaffold can lead to potent inhibitors of NO production.[10]
-
Specific substitutions can confer strong inhibitory effects on NO production without significant cytotoxicity.[10]
-
The anti-inflammatory mechanism often involves the inhibition of NF-κB activation and subsequent downregulation of iNOS and pro-inflammatory cytokines.[10]
Signaling Pathway: Inhibition of NF-κB by Ent-Kaurene Diterpenoids
Caption: Inhibition of the NF-κB inflammatory pathway by ent-kaurene diterpenoids.
Antimicrobial Activity
Ent-kaurene diterpenoids have also demonstrated activity against a range of microorganisms, including bacteria and fungi.[13][14] The presence and nature of substituents on the diterpenoid core play a significant role in their antimicrobial efficacy.
Table 3: Comparative Antimicrobial Activity of Ent-Kaurene Diterpenoid Derivatives
| Compound | Microorganism | Activity (Zone of Inhibition, mm) | Key Structural Features | Reference |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Staphylococcus aureus | 16 | Ester group at C3 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Enterococcus faecalis | 12 | Ester group at C3 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Escherichia coli | 13 | Ester group at C3 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Klebsiella pneumoniae | 10 | Ester group at C3 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Pseudomonas aeruginosa | 8 | Ester group at C3 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Candida krusei | 10 | Ester group at C3 | [13][14] |
| Kaurenoic acid | Staphylococcus aureus, Escherichia coli | Moderate | Carboxylic acid at C19 | [15] |
Key SAR Insights for Antimicrobial Activity:
-
Structural modifications at the C3 position of the ent-kaurene core can significantly impact antimicrobial activity.[13][14]
-
The introduction of oxygenated groups, particularly esters, at C3 appears to enhance activity against a broad spectrum of microorganisms.[13][14]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of typical methodologies employed in the SAR studies of ent-kaurene diterpenoids.
Cell Viability and Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Human tumor cell lines (e.g., HepG2, Tb, HO-8910, SGC-7901) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the ent-kaurene diterpenoids for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a TRIS base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7 or BV-2) are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Antimicrobial Susceptibility Test (Agar Disc Diffusion Method)
This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition around a disc impregnated with the test substance.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Test Compound: Sterile filter paper discs are impregnated with known concentrations of the ent-kaurene derivatives and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
This guide provides a snapshot of the extensive research on the structure-activity relationships of ent-kaurene diterpenoids. The presented data and pathways highlight the therapeutic potential of this class of natural products and offer a foundation for the rational design of novel and more potent drug candidates. Further exploration into the specific molecular targets and mechanisms of action will continue to unveil the full pharmacological promise of these fascinating molecules.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 4. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives | European Journal of Chemistry [eurjchem.com]
- 15. Antibacterial ent-kaurene from Brazilian propolis of native stingless bees - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of ent-17-Hydroxykauran-3-one Across Different Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of ent-17-Hydroxykauran-3-one, a kaurane-type diterpenoid with potential as a bioactive compound. Due to the limited publicly available data on this specific molecule, this guide incorporates data from structurally related ent-kaurane diterpenoids to offer a broader context for its potential therapeutic applications and to guide future research. The information presented herein is intended to support researchers in designing and interpreting experiments aimed at elucidating the pharmacological profile of this class of compounds.
Data Summary: Bioactivity of ent-Kaurane Diterpenoids
The following table summarizes the cytotoxic activities of this compound and related ent-kaurane diterpenoids in various cancer cell lines. This comparative data highlights the potential for this class of compounds to exhibit cell line-specific effects.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Value | Reference |
| This compound | MCF7 | Breast Adenocarcinoma | MTT | IC50 | > 5 µM | [1] |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | MTT | IC50 | > 5 µM | [1] |
| ent-16β-17α-dihydroxykaurane | MCF-7 | Breast Adenocarcinoma | Not Specified | IC50 | 12.5 µg/ml | [2] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) | CNE-2Z | Nasopharyngeal Carcinoma | Not Specified | - | Time- and dose-dependent suppression of viability | [3] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) | Various | Lung, laryngeal, thyroid, gastric, colorectal cancer | Apoptosis Assays | - | Induces apoptosis | [3] |
| Kaurane (B74193) Derivatives (compounds 12, 20, 21, 23) | RAW 264.7 | Mouse Leukemic Macrophage | Cell Viability Assay | - | Inhibition of cell viability | [4] |
| Kaurane Derivatives (compounds 12, 20, 21, 23) | HeLa | Cervical Cancer | Cell Viability Assay | - | Similar effects to RAW 264.7 | [4] |
| Kaurane Derivatives (compounds 12, 20, 21, 23) | HepG2 | Liver Carcinoma | Cell Viability Assay | - | Similar effects to RAW 264.7 | [4] |
| Kaurane Derivatives (compounds 12, 20, 21, 23) | HT-29 | Colorectal Adenocarcinoma | Cell Viability Assay | - | Similar effects to RAW 264.7 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess the bioactivity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity and is a common method for measuring the cytotoxic effects of drugs.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[7]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.[7]
-
MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assessment by Caspase Activity Assay
This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.
Principle: The assay utilizes a specific substrate for a caspase (e.g., caspase-3) that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.
Procedure:
-
Cell Lysis: After treating cells with the test compound for the desired time, harvest and lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for the enzymatic reaction to occur.
-
Signal Detection: Measure the absorbance or fluorescence of the samples using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the caspase activity. Normalize the results to the protein concentration of the cell lysate.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms underlying a compound's bioactivity.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p53).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a chemiluminescent signal, which can be captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponds to the amount of the target protein.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing bioactivity and a potential signaling pathway that may be modulated by ent-kaurane diterpenoids based on studies of related compounds.
Caption: A generalized workflow for evaluating the bioactivity of a test compound in cell lines.
Caption: A hypothetical signaling cascade for apoptosis induction by ent-kaurane diterpenoids.
Discussion and Future Directions
The limited data available for this compound suggests modest cytotoxic activity in the breast cancer cell lines MCF7 and MDA-MB-231, with an IC50 value greater than 5 µM.[1] However, the broader family of ent-kaurane diterpenoids has demonstrated significant anti-cancer properties through the induction of apoptosis.[3][4][8] For instance, ent-16β-17α-dihydroxykaurane showed potent cytotoxicity in MCF-7 cells, and other derivatives have been shown to induce apoptosis through modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[2][4]
The proposed apoptotic signaling pathway, based on studies of related compounds, involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][8] This shift in the Bax/Bcl-2 ratio can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[3][8]
Future research on this compound should focus on:
-
Broad-spectrum screening: Evaluating its cytotoxic effects across a wider panel of cancer cell lines from different tissue origins to identify sensitive cell types.
-
Mechanistic studies: Investigating the underlying molecular mechanisms of action, including its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways (e.g., PI3K/Akt, MAPK).
-
In vivo studies: If promising in vitro activity is observed, evaluating its anti-tumor efficacy and toxicity in animal models.
This guide provides a foundational framework for researchers interested in the bioactivity of this compound. By leveraging the knowledge from related compounds and employing rigorous experimental protocols, the scientific community can further elucidate the therapeutic potential of this and other kaurane diterpenoids.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ent-17-Hydroxykauran-3-one and Its Analogs in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of the natural diterpenoid ent-17-Hydroxykauran-3-one and its synthetic analogs, with a focus on their efficacy in cytotoxic and anti-inflammatory applications. While direct experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally similar ent-kaurane diterpenoids isolated from the same source, Euphorbia fischeriana, and various synthetic analogs to provide a comprehensive overview for research and development purposes.
Executive Summary
ent-Kaurane diterpenoids, a class of natural products, have garnered significant interest for their potent biological activities. This guide focuses on the comparative efficacy of these compounds, particularly in the realms of oncology and inflammation. The available data suggests that both natural and synthetic ent-kaurane diterpenoids exhibit promising cytotoxic effects against a range of cancer cell lines and possess significant anti-inflammatory properties. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of the NF-κB signaling pathway.
Data Presentation: Comparative Efficacy of ent-Kaurane Diterpenoids
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of various natural and synthetic ent-kaurane diterpenoids. This data provides a basis for comparing the potential efficacy of these compounds.
Table 1: Cytotoxic Activity of Natural ent-Kaurane Diterpenoids from Euphorbia fischeriana
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphonoid A | C4-2B (Prostate) | <10 | [1] |
| Euphonoid A | C4-2B/ENZR (Prostate) | <10 | [1] |
| Fischeriabietane A | C4-2B (Prostate) | <10 | [1] |
| Fischeriabietane A | C4-2B/ENZR (Prostate) | <10 | [1] |
| 11-oxo-ebracteolatanolide B | C4-2B (Prostate) | <10 | [1] |
| 11-oxo-ebracteolatanolide B | C4-2B/ENZR (Prostate) | <10 | [1] |
| Caudicifolin | C4-2B (Prostate) | <10 | [1] |
| Caudicifolin | C4-2B/ENZR (Prostate) | <10 | [1] |
| Jolkinolide B | C4-2B (Prostate) | <10 | [1] |
| Jolkinolide B | C4-2B/ENZR (Prostate) | <10 | [1] |
| Methyl-8,11-3-dihydroxy-12-oxo-ent-abietadi-13,15(17)-ene-16-oate | C4-2B (Prostate) | <10 | [1] |
| Methyl-8,11-3-dihydroxy-12-oxo-ent-abietadi-13,15(17)-ene-16-oate | C4-2B/ENZR (Prostate) | <10 | [1] |
| Ebracteolatas D | A549 (Lung) | 22.03 ± 0.39 | [2] |
| Ebractenoid F | A549 (Lung) | 2.81 ± 0.65 | [2] |
| Ebractenoid F | HCT-116 (Colon) | 33.18 ± 0.47 | [2] |
| Ebractenoid F | HepG-2 (Liver) | 27.24 ± 0.41 | [2] |
| Euphorfischerin A | HeLa (Cervical) | 4.6 | [3] |
| Euphorfischerin A | H460 (Lung) | 11.5 | [3] |
| Euphorfischerin A | Namalwa (Burkitt's lymphoma) | 16.4 | [3] |
| Euphorfischerin B | HeLa (Cervical) | 9.5 | [3] |
| Euphorfischerin B | H460 (Lung) | 17.4 | [3] |
| Euphorfischerin B | Namalwa (Burkitt's lymphoma) | 13.3 | [3] |
| Euphonoid H | C4-2B (Prostate) | 5.52 ± 0.65 | [4][5] |
| Euphonoid H | C4-2B/ENZR (Prostate) | 4.16 ± 0.42 | [4][5] |
| Euphonoid I | C4-2B (Prostate) | 4.49 ± 0.78 | [4][5] |
| Euphonoid I | C4-2B/ENZR (Prostate) | 5.74 ± 0.45 | [4][5] |
Table 2: Cytotoxic Activity of Synthetic ent-Kaurane Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Atractyligenin derivative 3 (2,15-diketo) | 1A9 (Ovarian) | 0.2 | [6] |
| Atractyligenin derivative 4 (15-keto) | 1A9 (Ovarian) | 0.3 | [6] |
| Annoglabasin H (ent-kaurane glycoside) | LU-1 (Lung) | 3.7 | [7] |
| Annoglabasin H (ent-kaurane glycoside) | MCF-7 (Breast) | 4.6 | [7] |
| Annoglabasin H (ent-kaurane glycoside) | SK-Mel2 (Melanoma) | 4.2 | [7] |
| Annoglabasin H (ent-kaurane glycoside) | KB (Oral) | 3.9 | [7] |
| Semisynthetic derivative 13 | HT29 (Colon) | 2.71 ± 0.23 | [8] |
| Semisynthetic derivative 13 | HepG2 (Liver) | 2.12 ± 0.23 | [8] |
| Semisynthetic derivative 13 | B16-F10 (Melanoma) | 2.65 ± 0.13 | [8] |
Table 3: Anti-inflammatory Activity of ent-Kaurane Diterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| ent-16β,17-Dihydroxykauran-19-oic acid | Inhibition of LPS-induced NO production in BV2 microglia | Not specified, but effective | [9] |
| Siegeskaurolic acid (ent-16αH,17-hydroxy-kauran-19-oic acid) | Inhibition of NO, PGE2, and TNF-α production in RAW 264.7 macrophages | Not specified, but effective | [10] |
| Various ent-kaurenoic acids | Inhibition of NO production in RAW 264.7 macrophages | 0.042 - 8.22 | [11] |
| Synthetic kaurene derivatives (compounds 28, 55, 62) | Inhibition of NO production | 2 - 10 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols typically employed in the evaluation of ent-kaurane diterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ent-kaurane diterpenoids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol Outline:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the IC50 value for the inhibition of NO production.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the biological activity of ent-kaurane diterpenoids.
Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.
Caption: Induction of apoptosis by ent-kaurane diterpenoids via intrinsic and extrinsic pathways.
Experimental Workflow Diagram
Caption: A generalized workflow for comparing the efficacy of ent-kaurane diterpenoids.
Conclusion
The available evidence strongly suggests that ent-kaurane diterpenoids, both from natural sources like Euphorbia fischeriana and from synthetic routes, represent a promising class of compounds for the development of novel anticancer and anti-inflammatory agents. While a direct head-to-head comparison involving this compound is currently limited by the lack of specific data, the broader analysis of the ent-kaurane class reveals significant therapeutic potential. Future research should focus on the systematic evaluation of a wider range of synthetic analogs to establish clear structure-activity relationships and to identify lead compounds with enhanced efficacy and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such future investigations.
References
- 1. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Diterpenoid with Cytotoxic Activities from the Roots of <i>Euphorbia fischeriana</i> - ProQuest [proquest.com]
- 3. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of some natural and synthetic ent-kauranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ent-17-Hydroxykauran-3-one as a Selective 11β-HSD1 Inhibitor: A Comparative Guide
Introduction to 11β-HSD1 as a Therapeutic Target
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme in the intracellular regulation of glucocorticoids, the stress hormones.[1][2] It primarily functions to convert inactive cortisone (B1669442) to active cortisol in key metabolic tissues such as the liver, adipose tissue, and the brain.[2][3] This localized amplification of cortisol can contribute to the pathophysiology of various metabolic disorders.
Elevated 11β-HSD1 activity is associated with metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, type 2 diabetes, and hypertension.[2] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.[1] A selective inhibitor would ideally reduce local cortisol concentrations in target tissues without affecting the systemic levels of cortisol, which are vital for the body's stress response. The key to a successful 11β-HSD1 inhibitor is its selectivity over the isoform 11β-HSD2, which plays a protective role by inactivating cortisol in mineralocorticoid-responsive tissues.[4]
This guide provides a comparative framework for the validation of ent-17-Hydroxykauran-3-one, a kaurane-type diterpenoid, as a potential selective 11β-HSD1 inhibitor. Due to the current lack of publicly available experimental data on its direct 11β-HSD1 inhibitory activity, this document serves as a proposal for its validation, outlining the necessary experimental protocols and comparing its potential profile with that of established inhibitors.
Comparative Analysis of 11β-HSD1 Inhibitors
The following table summarizes the inhibitory potency (IC50) and selectivity of known 11β-HSD1 inhibitors against human 11β-HSD1 and 11β-HSD2. The data for this compound is presented as "To Be Determined" to highlight the need for experimental validation.
| Compound | 11β-HSD1 IC50 (nM) | 11β-HSD2 IC50 (nM) | Selectivity (HSD2/HSD1) | Reference Compound Type |
| This compound | To Be Determined | To Be Determined | To Be Determined | Kaurane (B74193) Diterpenoid |
| Carbenoxolone | ~50 | ~10 | 0.2 | Non-selective |
| AZD4017 | 7 | >10000 | >1400 | Selective |
| BI 187004 | 2.5 | >10000 | >4000 | Selective |
| MK-0916 | 6 | >10000 | >1667 | Selective |
IC50 values are approximate and can vary depending on assay conditions.
Experimental Protocols
To validate the efficacy and selectivity of this compound, a series of in vitro enzyme inhibition assays are required.
In Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human 11β-HSD1.
Materials:
-
Human recombinant 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (this compound)
-
Scintillation proximity assay (SPA) beads
-
Tritiated cortisol ([³H]-cortisol) for standard curve
-
Assay buffer (e.g., Tris-HCl with EDTA and glycerol)
-
Microplates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the human recombinant 11β-HSD1 enzyme.
-
Add varying concentrations of this compound to the wells of a microplate. Include a positive control (a known 11β-HSD1 inhibitor like AZD4017) and a negative control (vehicle, e.g., DMSO).
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Add SPA beads coated with an antibody specific for cortisol. The [³H]-cortisol produced will bind to the beads, bringing the scintillant into proximity and generating a signal.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro 11β-HSD2 Inhibition Assay (Selectivity Assessment)
Objective: To determine the IC50 of this compound against human 11β-HSD2 to assess its selectivity.
Materials:
-
Human recombinant 11β-HSD2 enzyme
-
Cortisol (substrate)
-
NAD+ (cofactor)
-
Test compound (this compound)
-
Method for detection of cortisone (e.g., HPLC-MS/MS or a colorimetric assay kit)[5]
-
Assay buffer
-
Microplates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the human recombinant 11β-HSD2 enzyme.
-
Add varying concentrations of this compound to the wells of a microplate, including positive and negative controls.
-
Initiate the reaction by adding the substrate, cortisol.
-
Incubate the plate at 37°C.
-
Terminate the reaction.
-
Quantify the amount of cortisone produced. A commercially available colorimetric assay can be used, which is based on the reduction of a tetrazolium salt in a NAD-coupled reaction, producing a formazan (B1609692) product with an absorption maximum at 492 nm.[5]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the 11β-HSD1 assay.
-
The selectivity index can be calculated by dividing the IC50 for 11β-HSD2 by the IC50 for 11β-HSD1.
Visualizing Key Pathways and Workflows
To better understand the context of 11β-HSD1 inhibition and the process of validating an inhibitor, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating a Selective 11β-HSD1 Inhibitor.
Conclusion
This compound, a naturally occurring kaurane diterpenoid, represents a potential scaffold for the development of a novel selective 11β-HSD1 inhibitor. However, a comprehensive experimental evaluation is imperative to validate its activity and selectivity. The provided experimental protocols and workflow offer a clear roadmap for this validation process. Should this compound demonstrate potent and selective inhibition of 11β-HSD1 in vitro, further preclinical and clinical studies would be warranted to explore its therapeutic potential in metabolic diseases. The lack of current data underscores a significant opportunity for research in this area.
References
- 1. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmrservice.com [bmrservice.com]
A Comparative Analysis of ent-Steroid Potentiators of GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of enantiomeric steroids (ent-steroids) as positive allosteric modulators of γ-aminobutyric acid type A (GABA-A) receptors, contrasted with their naturally occurring counterparts and other known modulators. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their therapeutic potential.
Introduction to GABA-A Receptor Modulation by Neurosteroids
GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system, are crucial targets for a variety of therapeutic agents.[1][2] Endogenous neurosteroids, such as allopregnanolone (B1667786) (ALLO) and pregnanolone (B1679072) (PREG), are potent positive allosteric modulators (PAMs) of these receptors, enhancing the action of GABA and producing sedative, anxiolytic, and anesthetic effects.[3][4][5] The discovery that the unnatural enantiomers of these neurosteroids can also interact with GABA-A receptors has opened new avenues for research and drug development.[6][7] These ent-steroids, being mirror images of the natural compounds, possess identical physicochemical properties but can exhibit distinct pharmacological profiles due to the chiral nature of their binding sites on the receptor.[6][7] This guide delves into the comparative pharmacology of these fascinating molecules.
Comparative Efficacy and Potency of Neurosteroid Enantiomers
Electrophysiological studies have revealed significant differences in the modulatory effects of natural neurosteroids and their enantiomers on GABA-A receptors. A key finding is the pronounced enantioselectivity of allopregnanolone's effects, which is notably absent for pregnanolone.[3][4]
Electrophysiological Data on α1β3 GABA-A Receptors
Studies utilizing Xenopus oocytes expressing α1β3 GABA-A receptors have provided quantitative data on the potentiation of GABA-elicited currents by these steroids.
| Compound | Concentration | Potentiation of GABA Response (% of control) | Reference |
| Allopregnanolone (ALLO) | 10 µM | 321 ± 65 | [3] |
| ent-Allopregnanolone (ent-ALLO) | 10 µM | 135 ± 41 | [3] |
| Pregnanolone (PREG) | 10 µM | Significantly different from control (p < 0.001) | [3] |
| ent-Pregnanolone (ent-PREG) | 10 µM | Significantly different from control (p < 0.001) | [3] |
As the data indicates, ent-ALLO exhibits significantly lower potency and efficacy in potentiating GABA-A receptor currents compared to its natural counterpart, ALLO.[3][4] In contrast, PREG and ent-PREG show comparable efficacy.[3][4] This differential activity is attributed to the stereospecific interactions within the neurosteroid binding sites on the GABA-A receptor complex.[3][4]
Inhibitory Actions of Sulfated Neurosteroid Enantiomers
In contrast to the potentiating effects of 3α-hydroxy neurosteroids, some sulfated neurosteroids and their enantiomers act as negative modulators of GABA-A receptors.
| Compound | IC50 (µM) for Inhibition of GABA Currents | Reference |
| Dehydroepiandrosterone Sulfate (DHEAS) | 11 ± 1 | [8] |
| ent-Dehydroepiandrosterone Sulfate | 80 ± 14 | [8] |
The unnatural enantiomer of DHEAS is approximately 7-fold less potent than the natural form in inhibiting GABA-mediated currents, demonstrating enantioselectivity in this inhibitory action as well.[8]
Signaling Pathways and Binding Sites
The modulatory effects of neurosteroids on GABA-A receptors are mediated by specific binding sites on the receptor protein complex, distinct from the GABA binding site.[5] The primary binding site for potentiating neurosteroids is located in a transmembrane cavity at the interface between the β and α subunits.[3][4]
Caption: Modulation of the GABA-A receptor by GABA and neurosteroids.
Mutational studies have been instrumental in elucidating the importance of specific amino acid residues within these binding pockets. For instance, the α1(Q242L) mutation in the intersubunit binding site between the β3 and α1 subunits eliminates the potentiation of GABA currents by both natural and ent-neurosteroids.[3] This highlights the critical role of this site in mediating their modulatory effects. Docking studies predict that ent-ALLO binds in this intersubunit site with a different orientation compared to ALLO, PREG, and ent-PREG, which may explain its weaker binding and reduced efficacy.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of ent-steroid potentiators of GABA-A receptors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including GABA-A receptors, expressed in a heterologous system.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1 and β3).
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.
3. Drug Application and Data Analysis:
-
GABA, neurosteroids, and ent-steroids are applied via the perfusion system.
-
GABA-evoked currents are measured in the absence and presence of the test compounds.
-
The potentiation of the GABA response is calculated as the percentage increase in current amplitude in the presence of the steroid compared to the control GABA response.
-
Concentration-response curves are generated to determine EC50 or IC50 values.
Caption: Workflow for Two-Electrode Voltage Clamp experiments.
Patch-Clamp Electrophysiology in Cultured Neurons
This technique allows for the recording of ionic currents from individual cells, providing a more physiologically relevant system for studying receptor function.
1. Cell Culture and Preparation:
-
Primary neurons (e.g., hippocampal or cortical) are isolated from embryonic or neonatal rodents and cultured on coverslips.
-
Alternatively, cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunits are used.
2. Whole-Cell Recording:
-
A coverslip with cultured cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
A glass micropipette with a fine tip, filled with an internal solution, is brought into contact with a neuron.
-
A tight seal is formed between the pipette and the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a desired holding potential.
3. Drug Application and Data Analysis:
-
GABA and test compounds are applied locally to the recorded cell using a fast perfusion system.
-
GABA-evoked currents are recorded before and during the application of the steroids.
-
Data analysis is similar to that for TEVC, focusing on changes in current amplitude, kinetics, and dose-response relationships.
Logical Relationships in Comparative Analysis
The comparative analysis of ent-steroids and their natural counterparts follows a logical progression to determine their therapeutic potential.
Caption: Logical workflow for the comparative analysis of neurosteroids.
Conclusion
The study of ent-steroids as modulators of GABA-A receptors provides valuable insights into the stereospecificity of drug-receptor interactions. The differential effects observed between enantiomeric pairs, such as ALLO and ent-ALLO, underscore the precise structural requirements for potent receptor modulation. While some ent-steroids exhibit reduced activity compared to their natural counterparts, others have shown enhanced potency, suggesting that the "unnatural" stereochemistry can be advantageous for specific receptor interactions.[9] This field of research holds considerable promise for the development of novel therapeutic agents with improved selectivity and pharmacological profiles for the treatment of anxiety, epilepsy, and other neurological disorders.[6][10] Further investigation into the structure-activity relationships of a broader range of ent-steroids will be crucial for realizing this potential.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 6. primo.uvm.edu [primo.uvm.edu]
- 7. Neurosteroid enantiomers as potentially novel neurotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ent-17-Hydroxykauran-3-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of ent-17-Hydroxykauran-3-one, a kaurane-type diterpenoid used in research.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of research-grade organic chemicals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, it must be handled as a potentially hazardous substance. All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[3]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a fume hood for handling powders or creating solutions. |
II. Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (gloves, weighing paper), in a designated, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
-
Do not mix organic solvent waste with aqueous waste.
-
The liquid waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[4] The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After rinsing, the container labels should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]
-
III. Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. This compound | CAS:960589-81-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling ent-17-Hydroxykauran-3-one
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling ent-17-Hydroxykauran-3-one.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where chemicals are handled or stored to protect against splashes or airborne particles.[4][5] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | No single glove material is universally protective.[6] Select gloves appropriate for the solvents being used with the compound. Nitrile gloves are a common starting point for handling solid chemicals. Always inspect gloves before use and wash hands after removal.[6] |
| Body Protection | Laboratory Coat | A lab coat must be worn to protect skin and clothing from potential contamination.[7] It should be properly fastened and not be worn outside of the laboratory.[6][7] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[4][7] |
| Respiratory Protection | Not Generally Required | For a non-volatile solid, respiratory protection is typically not necessary if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a risk assessment should be performed to determine if a respirator is needed.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring the integrity of experiments.
1. Preparation and Engineering Controls:
-
Location: All manipulations of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Emergency Equipment: Before starting work, confirm the location and functionality of safety showers, eyewash stations, and fire extinguishers.[4]
-
Labeling: Ensure all containers holding the compound are clearly and accurately labeled.[4][5]
2. Weighing and Solution Preparation:
-
Weighing: Use a weigh boat or paper and handle with forceps to avoid direct contact. Perform this task within the fume hood.
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Common solvents for this compound include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[9]
-
Pipetting: Never use mouth suction for pipetting.[4] Use a pipette bulb or other mechanical pipetting device.[5]
3. During the Experiment:
-
Containment: Keep all containers with the compound sealed when not in immediate use.[4]
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[4][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
-
Glove Policy: Remove gloves before leaving the laboratory or touching common surfaces such as doorknobs, phones, or keyboards.[5][6]
4. Post-Experiment:
-
Decontamination: Clean the work area, including the fume hood surface, with an appropriate solvent and cleaning agent to remove any residual contamination.[7]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a designated, secure location. For long-term stability, storage at 2-8°C is recommended, and for solutions, aliquoting and storing at -20°C may be suitable for up to two weeks.[9]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
| Waste Stream | Disposal Procedure |
| Solid Waste | Dispose of contaminated consumables such as weigh boats, gloves, and paper towels in a designated solid chemical waste container.[8] |
| Liquid Waste | Place all solutions containing this compound into a clearly labeled hazardous waste container. Do not pour chemical waste down the sink.[8] |
| Sharps Waste | Dispose of any contaminated needles or other sharp objects in a designated sharps container.[8] |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound (ent-Kaurane-3-oxo-17β-ol) | Diterpenoid Compound | MedChemExpress [medchemexpress.eu]
- 2. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects [mdpi.com]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. This compound | CAS:960589-81-5 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
